Elvitegravir-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H23ClFNO5 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-7-methoxy-4-oxo-1-[(2S)-2,3,4,4,4-pentadeuterio-1-hydroxy-3-(trideuteriomethyl)butan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1/i1D3,2D3,12D,19D |
InChI Key |
JUZYLCPPVHEVSV-QGJQYEBMSA-N |
Isomeric SMILES |
[2H][C@@](CO)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Elvitegravir-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Elvitegravir-d8, a deuterated analog of the HIV integrase inhibitor Elvitegravir. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled compound. This compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis.
Introduction to Elvitegravir and Its Deuterated Analog
Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a crucial component in the viral replication cycle. By blocking the strand transfer step of viral DNA integration into the host cell genome, Elvitegravir effectively suppresses viral replication. It is a key component of several combination antiretroviral therapies.
Deuterium-labeled compounds, such as this compound, are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by mass spectrometry. This property allows this compound to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays for the accurate quantification of Elvitegravir in biological matrices. The deuterium labeling is not expected to significantly alter the chemical properties of the molecule, ensuring it behaves similarly to the unlabeled drug during sample preparation and analysis.
Based on commercially available standards, this compound typically contains eight deuterium atoms on the 1-hydroxy-3-methylbutan-2-yl side chain.
Proposed Synthesis of this compound
While specific, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on the known synthesis of Elvitegravir. The key strategy involves the introduction of a deuterated side chain to the quinolone core. This can be achieved by utilizing a deuterated starting material, namely (S)-2-amino-3-methyl-d8-1-butanol.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Approach
The following protocol is a proposed method based on analogous reactions for the synthesis of non-deuterated Elvitegravir. Researchers should optimize these conditions as necessary.
Step 1: Synthesis of the Deuterated Side Chain Precursor
The key starting material, (S)-2-amino-3-methyl-d8-1-butanol, can be synthesized from commercially available deuterated isobutyraldehyde or other suitable deuterated precursors through established stereoselective amination and reduction methods.
Step 2: Coupling of the Deuterated Side Chain to the Quinolone Core
A suitable quinolone core precursor, such as a 1-halo-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative, is reacted with (S)-2-amino-3-methyl-d8-1-butanol.
-
Reaction: Nucleophilic substitution of the halide on the quinolone core by the amino group of the deuterated butanol derivative.
-
Reagents: Quinolone precursor, (S)-2-amino-3-methyl-d8-1-butanol, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature: Elevated temperature (e.g., 80-120 °C) may be required to drive the reaction to completion.
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Step 3: Introduction of the Benzyl Group
The resulting intermediate is then coupled with 3-chloro-2-fluorobenzyl bromide.
-
Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, can be employed. Alternatively, a direct alkylation may be possible depending on the specific quinolone precursor used.
-
Reagents: The product from Step 2, 3-chloro-2-fluorobenzyl bromide (or a corresponding organometallic reagent), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base, and potentially a ligand.
-
Solvent: A solvent mixture such as toluene/water or THF.
-
Temperature: Typically requires heating (e.g., 80-100 °C).
Step 4: Deprotection and Final Product Formation
If protecting groups were used on the carboxylic acid or hydroxyl functionalities during the synthesis, a final deprotection step is necessary.
-
Reagents and Conditions: The choice of deprotection reagents and conditions will depend on the specific protecting groups employed (e.g., acid or base hydrolysis for ester groups, or specific reagents for other protecting groups).
Step 5: Purification
The crude this compound is purified to a high degree of chemical and isotopic purity.
-
Method: Preparative high-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity material.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Quantitative Data Summary
The following table summarizes the expected and reported analytical data for Elvitegravir and its deuterated analog.
| Parameter | Elvitegravir | This compound (Expected) |
| Molecular Formula | C₂₃H₂₃ClFNO₅ | C₂₃H₁₅D₈ClFNO₅ |
| Molecular Weight | 447.88 g/mol | 455.93 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 193-202 °C (decomposition) | Similar to Elvitegravir |
| HPLC Purity | ≥98% | ≥98% |
| Isotopic Purity | N/A | ≥98% (d8) |
Spectroscopic and Chromatographic Analysis
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of deuterium atoms.
-
Expected Molecular Ion: The [M+H]⁺ ion for this compound is expected at m/z 456.9, which is 8 mass units higher than the unlabeled compound (m/z 448.9).
-
Fragmentation Pattern: The fragmentation pattern in tandem MS (MS/MS) will show characteristic shifts in fragment ions containing the deuterated side chain.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 1-hydroxy-3-methylbutan-2-yl side chain will be significantly diminished or absent, confirming successful deuteration. The remaining signals corresponding to the quinolone core and the benzyl group should be consistent with the structure of Elvitegravir.
-
²H NMR: ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals and confirm their positions in the molecule.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
-
Method: A reversed-phase HPLC method with UV detection is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak.
The logical relationship between the characterization techniques can be visualized as follows:
Caption: Logical flow of analytical characterization for this compound.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By employing a deuterated precursor for the side chain in a synthetic route analogous to that of unlabeled Elvitegravir, it is possible to produce the desired stable isotope-labeled compound. Rigorous characterization using mass spectrometry, NMR spectroscopy, and HPLC is crucial to ensure the identity, purity, and isotopic integrity of the final product. The availability of high-quality this compound is essential for advancing the clinical development and therapeutic drug monitoring of Elvitegravir, ultimately benefiting patients with HIV.
A Technical Guide to the Role of Elvitegravir-d8 as an Internal Standard in Quantitative Bioanalysis
This guide provides an in-depth exploration of Elvitegravir-d8's function as an internal standard in the quantitative analysis of the antiretroviral drug Elvitegravir. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The document details the pharmacological context of Elvitegravir, the principles of using stable isotope-labeled internal standards, and representative experimental protocols for its application.
Pharmacological Context: The Mechanism of Action of Elvitegravir
Elvitegravir is an antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Its therapeutic effect stems from its action as an integrase strand transfer inhibitor (INSTI).[1][3][4][5] The HIV-1 integrase enzyme is crucial for the viral replication cycle, as it facilitates the integration of viral DNA into the host cell's genome.[1][2] By inhibiting this enzyme, Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby preventing the propagation of the infection.[1][5] The drug primarily undergoes metabolism by the cytochrome P450 enzyme CYP3A.[3][6] Given its critical role in HIV therapy, precise and accurate quantification of Elvitegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.
The Analytical Mechanism: Why Use a Deuterated Internal Standard?
This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Elvitegravir. Its "mechanism of action" is not pharmacological but analytical, rooted in the principles of isotope dilution mass spectrometry.
An ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process, from sample extraction to detection, but is distinguishable by the instrument. By adding a known quantity of the internal standard to every sample, it serves as a reference to correct for variations and potential loss at each step.
Core Principles:
-
Physicochemical Similarity : this compound is structurally identical to Elvitegravir, except that eight hydrogen atoms have been replaced with their heavier stable isotope, deuterium.[7] This minimal change ensures that it has nearly identical properties, including polarity, solubility, and chromatographic retention time. It therefore experiences the same degree of extraction inefficiency, matrix effects (ion suppression or enhancement), and ionization response as the native drug.[8]
-
Mass Difference : The key distinction is its higher molecular weight. A mass spectrometer can easily differentiate between the analyte (Elvitegravir) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z).
-
Correction and Normalization : The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the known amount of internal standard. This ratio remains constant even if sample is lost during preparation or if instrument response fluctuates, leading to highly accurate and precise measurements.[8][9] Using a deuterated standard is considered the gold standard in quantitative bioanalysis and is recommended by regulatory agencies.[8][10]
Experimental Protocol: Quantification of Elvitegravir
The following outlines a representative experimental methodology for the simultaneous quantification of Elvitegravir and other antiretrovirals in a biological matrix, such as plasma or dried blood spots, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established methods in the scientific literature.[11][12][13]
3.1. Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquoting : Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Spiking : Add a precise volume of a working solution of this compound (and other relevant internal standards) to the sample.
-
Protein Precipitation/Lysis : Add a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid) to the sample, vortex, and centrifuge to pellet proteins.
-
Solid Phase Extraction : Condition an SPE cartridge (e.g., Restek Pinnacle DB BiPh). Load the supernatant from the previous step.
-
Washing : Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution : Elute the analytes and internal standard from the cartridge using an elution solvent (e.g., methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
3.2. LC-MS/MS Instrumentation and Conditions
The separation and detection are performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent[11] |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.25 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 4 - 6 minutes[12][13] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Elvitegravir |
| Precursor Ion (Q1) m/z | 448.1 |
| Product Ion (Q3) m/z | 294.1 |
| Internal Standard | This compound |
| Precursor Ion (Q1) m/z | 456.1 |
| Product Ion (Q3) m/z | 302.1 |
Note: Specific m/z transitions may vary slightly based on instrument tuning and fragmentation patterns.
3.3. Method Validation
The analytical method is validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity : Establishing a calibration curve over a defined concentration range (e.g., 5-2000 ng/mL).[12]
-
Accuracy and Precision : Intra- and inter-day accuracy should be within ±15% of the nominal value, and precision (%CV) should be <15%.[13]
-
Selectivity : Ensuring no interference from endogenous components in the matrix.
-
Matrix Effect : Assessing the impact of the biological matrix on ionization.
-
Stability : Evaluating the stability of the analyte in the matrix under various storage conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]
- 3. Elvitegravir - Wikipedia [en.wikipedia.org]
- 4. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thebodypro.com [thebodypro.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Elvitegravir-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elvitegravir (EVG) is a potent HIV-1 integrase strand transfer inhibitor, a key component in antiretroviral therapy. For robust clinical development and therapeutic drug monitoring, a stable, reliable internal standard for bioanalytical assays is crucial. Elvitegravir-d8 (EVG-d8), a deuterated isotopologue of Elvitegravir, serves this essential role. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical applications of this compound. It details the methodologies for its use in quantitative bioanalysis, presents key quantitative data in structured tables, and visualizes the relevant biological and experimental workflows.
Introduction to Elvitegravir and the Need for a Deuterated Standard
Elvitegravir inhibits the HIV-1 integrase enzyme, which is necessary for the virus to integrate its genetic material into the host cell's DNA, thus preventing viral replication.[1][2] It is primarily metabolized by cytochrome P450 3A (CYP3A) and secondarily by UGT1A1/3 enzymes.[3] Due to its metabolism, it is often co-administered with a pharmacokinetic enhancer like cobicistat or ritonavir.[4]
In pharmacokinetic and clinical studies, accurately quantifying drug concentrations in biological matrices is paramount. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in LC-MS/MS assays.[5] A deuterated standard, such as this compound, is an ideal internal standard because it has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection allow for precise correction of any variability during the analytical process.[5]
Synthesis and Characterization of this compound
A plausible synthetic approach would follow the patented synthesis of Elvitegravir, substituting key reagents with their deuterated counterparts. For instance, a deuterated analogue of (S)-(+)-valinol could be used to introduce the deuterated side chain.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₅D₈ClFNO₅ | [8] |
| Synonyms | 6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-(methyl-d3)butan-2-yl-2,3,4,4,4-d5)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [8] |
| Labeled? | Yes | N/A |
| Isotope | Deuterium | N/A |
Mechanism of Action of Elvitegravir
Elvitegravir targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. The following diagram illustrates the mechanism of action.
Bioanalytical Methodology using this compound
This compound is primarily used as an internal standard for the quantification of Elvitegravir in biological matrices, most commonly plasma, using LC-MS/MS.
Experimental Workflow
The general workflow for the bioanalysis of Elvitegravir using this compound is depicted below.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation Method) [1]
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or further processed (e.g., diluted or evaporated and reconstituted).[1]
Liquid Chromatography Conditions [4][9]
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., XBridge C18, Restek Pinnacle DB Biph) |
| Mobile Phase | A mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) |
| Flow Rate | Typically in the range of 0.25 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 32°C) |
Mass Spectrometry Conditions [9]
| Parameter | Elvitegravir | This compound (EVG-IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 448.2 | 454.2 |
| Product Ion (m/z) | 344.1 | 350.1 |
| Dwell Time | 100 ms | 100 ms |
Method Validation Parameters
Analytical methods using this compound as an internal standard have been validated according to regulatory guidelines.[1][10] Key performance characteristics are summarized below.
| Parameter | Typical Performance | Reference |
| Linearity Range | 50 to 5000 ng/mL | [1] |
| Inter-day Precision (CV%) | 3 - 6.3% | [1] |
| Accuracy | 3.8 - 7.2% | [1] |
| Recovery | ≥76% | [10] |
Stability of Elvitegravir and its Formulations
The stability of Elvitegravir in biological samples and in its formulated products is crucial for accurate therapeutic drug monitoring and for ensuring drug efficacy.
Plasma Stability of Elvitegravir [1]
| Condition | Stability |
| Room Temperature | Stable for at least 48 hours |
| +4°C | Stable for at least 48 hours |
| -20°C | Stable for at least 3 months |
| 60°C | Stable for at least 1 hour |
Stability of Elvitegravir-containing Tablets (e.g., Stribild®) [11]
| Storage Condition | Package Type | Acceptable Duration |
| 25°C (77°F) / 80% RH | Original sealed bottle | 6 weeks |
| 40°C (104°F) / 75% RH | Original sealed bottle | 6 months |
| 50°C (122°F) | Original sealed bottle | 6 weeks |
| -20°C (-4°F) | Original sealed bottle | 4 weeks |
| Open dish, 25°C (77°F) / 60% RH | Open petri dish | 4 weeks |
Conclusion
This compound is an indispensable tool in the development and clinical monitoring of Elvitegravir. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the high level of accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. The well-characterized analytical methodologies and stability profiles of Elvitegravir contribute to the safe and effective use of this important antiretroviral agent. This guide provides a comprehensive overview of the key technical aspects related to the discovery and development of this compound for researchers and professionals in the field of drug development and analysis.
References
- 1. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 7. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theclinivex.com [theclinivex.com]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. askgileadmedical.com [askgileadmedical.com]
Understanding Isotope Effects in Elvitegravir-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elvitegravir is an integrase strand transfer inhibitor pivotal in the management of HIV-1 infection. Its pharmacokinetic profile is characterized by rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. To potentially enhance its metabolic stability and pharmacokinetic properties, the strategic replacement of hydrogen atoms with deuterium, creating Elvitegravir-d8, has been a subject of scientific interest. This technical guide provides a comprehensive overview of the core principles underlying the kinetic isotope effect (KIE) and its anticipated impact on the metabolism and pharmacokinetics of this compound. While direct comparative clinical data for this compound is not publicly available, this document synthesizes information on Elvitegravir's known metabolic pathways and the established principles of deuterium isotope effects on drug metabolism to offer a detailed theoretical framework for researchers in the field.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[] In pharmaceutical sciences, the substitution of hydrogen (¹H) with deuterium (²H or D) is of particular interest. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to be broken.[] Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, deuteration at that specific position can slow down the metabolic process.[] This can lead to a number of potentially beneficial changes in a drug's pharmacokinetic profile, including:
-
Reduced metabolic clearance: A slower rate of metabolism can lead to lower clearance of the drug from the body.
-
Increased plasma exposure (AUC): With reduced clearance, the overall exposure of the body to the drug may be increased.
-
Longer half-life (t½): The drug may remain in the system for a longer period.
-
Altered metabolite profile: A slower primary metabolic pathway might lead to an increased role of secondary pathways, potentially altering the proportions of different metabolites.
Elvitegravir Metabolism and Pharmacokinetics
Elvitegravir undergoes extensive metabolism, primarily through oxidation by CYP3A4 enzymes, and to a lesser extent, through glucuronidation by UGT1A1/3 enzymes.[2][3] Due to its rapid metabolism, Elvitegravir is co-administered with a pharmacokinetic enhancer (booster) such as ritonavir or cobicistat.[3][4] These boosters are potent inhibitors of CYP3A4, thereby increasing Elvitegravir's plasma concentrations and prolonging its half-life to allow for once-daily dosing.[4]
The following table summarizes the key pharmacokinetic parameters of Elvitegravir when boosted.
| Parameter | Value | Reference |
| Primary Metabolism | CYP3A4 oxidation | [2][3] |
| Secondary Metabolism | UGT1A1/3 glucuronidation | [2] |
| Booster Required | Yes (e.g., ritonavir, cobicistat) | [3][4] |
| Plasma Protein Binding | 98-99% | |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (with food) | [5] |
| Terminal Half-life (t½) (boosted) | ~9.5 hours | [4] |
Anticipated Isotope Effects in this compound
Given that the primary metabolism of Elvitegravir is CYP3A4-mediated oxidation, deuteration at the sites of metabolic attack is expected to elicit a significant kinetic isotope effect. The exact magnitude of this effect would depend on the specific positions of deuteration in the this compound molecule.
Expected changes in Pharmacokinetic Parameters for this compound (Hypothetical):
| Parameter | Expected Change vs. Elvitegravir | Rationale |
| CYP3A4-mediated Clearance | Decreased | Slower C-D bond cleavage in the rate-determining metabolic step. |
| Area Under the Curve (AUC) | Increased | Reduced first-pass metabolism and systemic clearance. |
| Half-life (t½) | Increased | Slower elimination from the body. |
| Metabolite Profile | Potential Shift | A decrease in CYP3A4-mediated metabolites could lead to a relative increase in metabolites formed by UGT1A1/3. |
Experimental Protocols for Investigating Isotope Effects in this compound
To empirically determine the isotope effects on this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines the detailed methodologies for key experiments.
In Vitro Metabolism Studies
Objective: To compare the rate of metabolism of Elvitegravir and this compound by human liver microsomes and recombinant CYP3A4 enzymes.
Methodology:
-
Incubation:
-
Prepare incubation mixtures containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system, and either Elvitegravir or this compound at various concentrations.
-
Incubate the mixtures at 37°C for a specified time course.
-
-
Sample Processing:
-
Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent drug (Elvitegravir or this compound) and its primary metabolites.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound and the formation of metabolites.
-
Calculate the intrinsic clearance (CLint) for both compounds.
-
The kinetic isotope effect on intrinsic clearance can be calculated as the ratio of CLint (Elvitegravir) / CLint (this compound).
-
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To compare the pharmacokinetic profiles of Elvitegravir and this compound in a relevant animal model (e.g., rats, dogs).
Methodology:
-
Dosing:
-
Administer equivalent doses of Elvitegravir or this compound (with a boosting agent, if necessary) to two groups of animals via the intended clinical route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½) for both compounds.
-
Statistically compare the pharmacokinetic parameters between the Elvitegravir and this compound groups.
-
Bioanalytical Method
A robust and validated bioanalytical method is crucial for accurately quantifying Elvitegravir and this compound. An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended.
Key aspects of the method would include:
-
Sample Preparation: Simple protein precipitation with a solvent like methanol is often sufficient for plasma samples.
-
Internal Standard: Use of a stable isotope-labeled internal standard for each analyte is critical for accuracy and precision.
-
Chromatography: Reverse-phase chromatography to separate the analytes from endogenous matrix components.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Elvitegravir Metabolic Pathway
Caption: Primary and secondary metabolic pathways of Elvitegravir.
Experimental Workflow for Isotope Effect Study
Caption: A general workflow for in vitro and in vivo investigation of isotope effects.
Conclusion
The deuteration of Elvitegravir to this compound presents a promising strategy for improving its pharmacokinetic profile by leveraging the kinetic isotope effect. Based on its primary metabolism by CYP3A4, it is anticipated that this compound will exhibit reduced clearance, increased plasma exposure, and a longer half-life compared to its non-deuterated counterpart. However, these theoretical advantages must be confirmed through rigorous in vitro and in vivo studies as outlined in this guide. The methodologies described provide a robust framework for researchers to quantitatively assess the impact of deuteration on Elvitegravir's disposition and to guide further drug development efforts in this area. The complexity of drug metabolism, including the potential for metabolic switching, necessitates empirical investigation to fully understand the consequences of isotopic substitution.
References
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Technical Guide to Elvitegravir-d8: Suppliers, Quality Specifications, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Elvitegravir-d8, a deuterated analog of the HIV integrase inhibitor Elvitegravir. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and other quantitative studies. This guide covers reliable suppliers, crucial quality specifications, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Elvitegravir, where eight hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight (455.93 g/mol ) compared to the unlabeled compound (447.88 g/mol ) but with nearly identical chemical and physical properties.[1] This characteristic makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Elvitegravir in biological matrices.[1] The co-elution of the deuterated standard with the analyte of interest allows for accurate correction of variations in sample preparation and instrument response.
This compound Suppliers
A number of reputable suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. When selecting a supplier, it is crucial to consider the availability of comprehensive quality documentation, such as a Certificate of Analysis (CoA).
Table 1: Prominent Suppliers of this compound
| Supplier | Website | Noteworthy Information |
| MedChemExpress | --INVALID-LINK-- | Provides this compound, also known as GS-9137-d8.[1] |
| Simson Pharma Limited | --INVALID-LINK-- | Offers this compound and states that every compound is accompanied by a Certificate of Analysis.[2] |
| Cayman Chemical | --INVALID-LINK-- | A well-known supplier of research chemicals, including a range of deuterated standards. |
| Toronto Research Chemicals | --INVALID-LINK-- | Offers a wide variety of complex organic molecules, including isotopically labeled compounds. |
| Clinivex | --INVALID-LINK-- | A supplier of life science and laboratory research chemicals. |
Quality Specifications for this compound
The quality of this compound is paramount for its use as an internal standard. The following table summarizes the key quality specifications that should be expected from a reputable supplier, typically detailed in the Certificate of Analysis.
Table 2: Typical Quality Specifications for this compound
| Parameter | Specification | Method |
| Identity | ||
| Chemical Formula | C₂₃H₁₅D₈ClFNO₅ | - |
| Molecular Weight | 455.93 g/mol | Mass Spectrometry |
| ¹H-NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Purity | ||
| Chemical Purity | ≥98% | HPLC/UHPLC |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Physical Properties | ||
| Appearance | Crystalline solid | Visual Inspection |
| Solubility | Soluble in DMSO and Dimethyl Formamide | - |
| Storage | ||
| Recommended Storage | -20°C | - |
Note: The specifications provided are typical and may vary between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis for exact values.
Experimental Protocols
The following sections detail the methodologies for the quality control and analysis of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to assess the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the solutions with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 258 nm
-
Gradient Program: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
The purity is calculated by the area percentage method, where the area of the main this compound peak is divided by the total area of all peaks in the chromatogram.
-
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent to a concentration of approximately 1 µg/mL.
-
-
LC-MS Conditions:
-
Chromatography: A short isocratic or rapid gradient elution can be used to introduce the sample into the mass spectrometer. The primary goal is to separate the analyte from any potential interferences.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan in high-resolution mode.
-
Mass Range: A range that includes the molecular ions of unlabeled Elvitegravir (m/z 448.14) and this compound (m/z 456.19).
-
-
-
Analysis:
-
Infuse or inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the this compound peak.
-
-
Data Interpretation:
-
Examine the isotopic distribution of the molecular ion cluster.
-
The isotopic purity is calculated based on the relative intensities of the ion corresponding to this compound (M+8) and the ions corresponding to lower deuteration levels (M+7, M+6, etc.) and the unlabeled compound (M+0).
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use and analysis of this compound.
Caption: Workflow for Quality Control and Application of this compound.
Caption: Logical Relationship of this compound in Bioanalysis.
References
Preliminary Investigation of Elvitegravir-d8 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the stability of Elvitegravir-d8, a deuterated isotopologue of the potent HIV-1 integrase strand transfer inhibitor, Elvitegravir. While specific stability data for the deuterated form is not extensively available in public literature, this document synthesizes information from forced degradation studies of Elvitegravir to provide a foundational understanding of its stability profile under various stress conditions. The inclusion of deuterium is known to potentially alter metabolic pathways due to the kinetic isotope effect, which often leads to increased metabolic stability.[][2][3][4] This guide presents detailed experimental protocols for conducting stability-indicating assays, summarizes potential degradation pathways, and offers visualizations of the mechanism of action and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Elvitegravir and its deuterated analogues.
Introduction to Elvitegravir and the Rationale for Deuteration
Elvitegravir is a quinolone-based antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[5] By inhibiting the strand transfer step of proviral DNA integration into the host cell genome, Elvitegravir effectively blocks the establishment of a productive HIV-1 infection.[6] It is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes and secondarily through glucuronidation by UGT1A1/3 enzymes.[6]
The substitution of hydrogen atoms with deuterium (D) at specific molecular positions, creating this compound, is a strategic approach in drug design aimed at improving the pharmacokinetic profile of the parent compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[3][4] Consequently, deuterated drugs like this compound are expected to exhibit increased metabolic stability, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[][2][7]
Quantitative Stability Data (Proxy Data from Elvitegravir Forced Degradation Studies)
While specific quantitative stability data for this compound is not available in the reviewed literature, the following tables summarize the results from forced degradation studies performed on non-deuterated Elvitegravir. This data serves as a reasonable proxy for a preliminary investigation, with the understanding that this compound is anticipated to show at least comparable, if not superior, stability. These studies typically employ stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods to separate and quantify the parent drug from its degradation products.[8][9][10]
Table 1: Summary of Elvitegravir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Observation | Reference |
| Acid Hydrolysis | 1 M HCl | 24 hours | Significant Degradation | [9][10] |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | Significant Degradation | [9][10] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Moderate Degradation | [9][10] |
| Thermal Degradation | 80°C | 48 hours | Minor Degradation | [9][10] |
| Photolytic Degradation | UV light (254 nm) | 7 days | Minor Degradation | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of Elvitegravir and its deuterated analogues, based on established protocols for antiretroviral drugs.
Stability-Indicating RP-HPLC Method
This protocol describes a typical stability-indicating RP-HPLC method for the quantification of Elvitegravir and the separation of its degradation products.
Objective: To develop and validate a method that can accurately measure the concentration of Elvitegravir in the presence of its impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Elvitegravir reference standard
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Elvitegravir reference standard in a suitable diluent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Prepare a solution of this compound in the same diluent at a concentration similar to the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters to check include retention time, peak area, tailing factor, and theoretical plates.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Compare the peak area of the this compound sample to the peak area of the reference standard to determine the concentration.
Forced Degradation Studies
This protocol outlines the procedures for subjecting this compound to various stress conditions to identify potential degradation pathways and demonstrate the specificity of the analytical method.
Objective: To intentionally degrade the drug substance to generate potential degradation products and assess the stability-indicating nature of the analytical method.
Procedure: For each condition, a sample of this compound is treated as described below. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 1 M NaOH.
-
Heat the solution at 60°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 80-100°C) for a specified period (e.g., 24-48 hours).
-
Dissolve the sample in a suitable diluent, dilute to a suitable concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration (e.g., 7 days).
-
Dilute the sample to a suitable concentration and analyze by HPLC. A control sample should be kept in the dark.
-
Visualization of Pathways and Workflows
Elvitegravir's Mechanism of Action
The following diagram illustrates the key steps in the HIV-1 replication cycle that are inhibited by Elvitegravir.
Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.
Experimental Workflow for a Forced Degradation Study
This diagram outlines the logical flow of a forced degradation study for this compound.
Caption: Workflow for conducting forced degradation studies of this compound.
Conclusion
This technical guide provides a foundational framework for understanding and investigating the stability of this compound. Based on the principles of deuterated compounds and the available data for Elvitegravir, it is hypothesized that this compound will exhibit a favorable stability profile. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies. The visualizations of the mechanism of action and experimental workflow serve to clarify complex processes. It is imperative that further empirical studies are conducted specifically on this compound to definitively characterize its stability and degradation pathways, which will be crucial for its development as a potentially improved therapeutic agent.
References
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. salamandra.net [salamandra.net]
- 8. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]
- 9. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Elvitegravir-d8 CAS number and molecular formula
This technical guide provides a comprehensive overview of Elvitegravir-d8, a deuterated analog of the HIV-1 integrase inhibitor Elvitegravir. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and mechanism of action.
Core Compound Details
This compound serves as a crucial internal standard for the quantitative analysis of Elvitegravir in biological matrices, owing to its similar chemical and physical properties to the parent drug, with the key difference being its higher mass.
| Parameter | Value | Reference |
| Molecular Formula | C23H15D8ClFNO5 | [1] |
| Molecular Weight | 455.93 g/mol | [1] |
| CAS Number | A specific CAS number for this compound is not consistently reported. The CAS number for the unlabeled parent compound, Elvitegravir, is 697761-98-1. | [1][2][3] |
| Synonyms | GS-9137-d8, JTK-303-d8 | [4] |
Mechanism of Action: Inhibition of HIV-1 Integrase
Elvitegravir targets the HIV-1 integrase, a critical enzyme for viral replication.[5][6][7] Integrase facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[6][8] Elvitegravir acts as an integrase strand transfer inhibitor (INSTI), effectively blocking the strand transfer step.[6] This prevents the formation of the HIV-1 provirus, thus halting the viral replication cycle.[6]
The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by Elvitegravir.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, it can be achieved by modifying existing synthesis routes for Elvitegravir. The general strategy involves the use of deuterated starting materials or reagents at appropriate steps in the synthesis. The synthesis of the non-deuterated Elvitegravir has been described in various patents. A common approach involves the construction of the quinolone ring system followed by the introduction of the side chains. To produce this compound, deuterated analogs of the precursors for the side chains would be utilized.
Quantification of Elvitegravir in Biological Matrices using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Elvitegravir in biological samples such as plasma and dried blood spots by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]
1. Sample Preparation (Protein Precipitation Method for Plasma)
-
To 100 µL of plasma sample, add an appropriate amount of this compound solution (as internal standard).
-
Add a protein precipitating agent, such as acetonitrile.[9]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[9]
-
The supernatant may be further diluted, for example, 1:1 with a solution like 20-mM ammonium acetate/MeOH 50:50, before injection into the LC-MS/MS system.[9]
2. Liquid Chromatography
-
Column: A reverse-phase column, such as a C18 column, is typically used.[13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[12][13]
-
Flow Rate: A typical flow rate is around 0.25 to 1.0 mL/min.[12][13]
-
Injection Volume: A small volume, typically 10 µL, of the prepared sample is injected.[12][13]
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify Elvitegravir and this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Elvitegravir) and the internal standard (this compound).
The following diagram outlines the experimental workflow for the quantification of Elvitegravir.
Quantitative Data
The following tables summarize the validation parameters of a typical LC-MS/MS method for the quantification of Elvitegravir in human plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range | 50 to 5000 ng/mL |
| Inter-day Precision (CV%) | 3 - 6.3% |
| Inter-day Accuracy | 3.8 - 7.2% |
| Extraction Yield Variability | <6.4% |
| Matrix Effects Variability | <6.4% |
| Data adapted from a study quantifying Elvitegravir and Rilpivirine in HIV positive patients.[9] |
Table 2: Stability of Elvitegravir in Plasma Samples
| Condition | Stability |
| Room Temperature | Stable for 48 hours |
| +4°C | Stable for 48 hours |
| -20°C | Stable for 3 months |
| 60°C | Stable for 1 hour |
| Data indicates that plasma samples were found to be stable (<15% degradation) under these conditions.[9] |
References
- 1. Elvitegravir | CAS No- 697761-98-1 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Elvitegravir-d8 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Elvitegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of elvitegravir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the quantitative analysis of elvitegravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Elvitegravir-d8, a stable isotope-labeled internal standard, is used to ensure accuracy and precision. The method described is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Elvitegravir is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes through oxidative metabolism.[1][2] A secondary metabolic pathway involves glucuronidation mediated by UGT1A1/3 enzymes.[1][2]
Principle of the Method
This method utilizes protein precipitation for the extraction of elvitegravir and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of elvitegravir to this compound against a calibration curve.
Materials and Reagents
-
Elvitegravir reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Elvitegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of elvitegravir reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Elvitegravir Working Solutions: Prepare serial dilutions of the elvitegravir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate elvitegravir working solutions to achieve final concentrations over the desired range (e.g., 10 to 5000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
To a 100 µL aliquot of plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography:
| Parameter | Value |
| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., start at 50% B, ramp to 95% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Elvitegravir) | m/z 448.2 → 344.1[2] |
| MRM Transition (this compound) | To be determined by infusion of the standard. Expected to be m/z 456.2 → 352.1 |
| Collision Energy | Optimize for your instrument |
| Source Temperature | 550 °C[2] |
| IonSpray Voltage | 5500 V[2] |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for a validated LC-MS/MS method for elvitegravir in human plasma. These values are compiled from published literature and serve as a reference.[3][4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Medium | 900 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Elvitegravir | This compound |
| Extraction Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (%) | Minimal and compensated by IS | Minimal |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 48 hours | < 15% deviation |
| Freeze-Thaw (3 cycles) | -20°C to RT | < 15% deviation |
| Long-term Storage | 3 months at -20°C | < 15% deviation |
Visualizations
Elvitegravir Metabolism Pathway
Caption: Metabolic pathways of Elvitegravir.
Experimental Workflow for Elvitegravir Quantification
Caption: Workflow for elvitegravir analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of elvitegravir in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure offers high throughput, and the method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for a wide range of clinical and research applications.
References
- 1. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Elvitegravir and Elvitegravir-d8 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elvitegravir (EVG) is a potent HIV-1 integrase strand transfer inhibitor used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] It functions by preventing the integration of HIV-1 DNA into the host's genomic DNA, which is a critical step for viral replication.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Elvitegravir in human plasma, utilizing its stable isotope-labeled analog, Elvitegravir-d8, as the internal standard (IS). The use of a stable isotope-labeled IS is highly recommended as it corrects for variability during sample preparation and in instrument response.[3]
Principle
This method employs a simple protein precipitation technique for sample extraction from human plasma.[4][5][6] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions provide high selectivity and sensitivity for accurate quantification.[7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: Elvitegravir (purity ≥98%), this compound (purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Matrix: Drug-free human plasma (K2EDTA)
Instrumentation
A standard liquid chromatography system coupled with a triple quadrupole mass spectrometer is required (e.g., Shimadzu UFLC with Sciex API 5500 or Waters ACQUITY UPLC with Xevo TQ-S).[7][9][10]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Elvitegravir and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or colder.
-
Working Standard Solutions: Prepare serial dilutions of the Elvitegravir stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards (CS): Spike 5% of the total volume of blank human plasma with the appropriate Elvitegravir working standard solutions to prepare a calibration curve. A typical range is 10 to 5000 ng/mL.[11][12]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 80% of the highest calibration standard)
-
Sample Preparation Protocol
The protein precipitation method is a rapid and effective technique for extracting Elvitegravir from plasma.[4][5]
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (50 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[7]
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
The following parameters provide a robust separation of Elvitegravir from endogenous plasma components.[7][11]
| Parameter | Condition |
| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions must be optimized empirically; however, typical values are provided below.[7]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Elvitegravir | 448.2 | 344.1 | 150 |
| This compound (IS) | 456.2 | 350.1 | 150 |
Note: The exact mass transition for this compound may vary depending on the position of the deuterium labels. The transition 454.2 -> 350.1 has been reported for a deuterated internal standard (EVG-IS) and serves as a strong starting point for optimization.[7]
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating high performance and reliability.[7]
Linearity and Sensitivity
The method was linear over a concentration range of 10 to 4000 ng/mL for Elvitegravir in human plasma.[11] The Lower Limit of Quantification (LLOQ) was established at 10 ng/mL.
Table 2: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Elvitegravir | 10 - 4000 | 1/x² weighted linear | > 0.995 |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at four QC levels. All results were within the acceptable limit of ±15% (±20% at the LLOQ).[4][13]
Table 3: Summary of Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |
| LLOQ QC | 10 | ≤ 9.0% | -8.9% to -0.5% | ≤ 12.0% | ± 15% |
| Low QC | 30 | ≤ 7.5% | ± 10% | ≤ 10.0% | ± 10% |
| Medium QC | 500 | ≤ 6.0% | ± 8.0% | ≤ 8.5% | ± 8.0% |
| High QC | 3000 | ≤ 5.0% | ± 7.0% | ≤ 7.0% | ± 7.0% |
%CV = Coefficient of Variation; %RE = Relative Error. Data is representative based on published methods.[7][13]
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed to ensure that the method is not compromised by endogenous plasma components.
-
Extraction Recovery: The recovery of Elvitegravir was consistent and reproducible across all QC levels, typically >75%.[4]
-
Matrix Effect: No significant ion suppression or enhancement was observed at the retention time of Elvitegravir or its internal standard. The coefficient of variation of the matrix factor was <15%.
Stability
The stability of Elvitegravir in human plasma was evaluated under various storage and handling conditions. Plasma samples were found to be stable under all tested conditions.[5]
Table 4: Stability of Elvitegravir in Human Plasma
| Condition | Duration | Result |
| Bench-Top (Room Temp) | 20 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles (-20°C to RT) | Stable |
| Autosampler (4°C) | 48 hours | Stable |
| Long-Term Storage | 4 months at -80°C | Stable |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Elvitegravir in human plasma using this compound as an internal standard. The protein precipitation extraction is efficient, and the chromatographic conditions provide excellent separation and sensitivity. The method is fully validated and demonstrates acceptable accuracy, precision, and stability, making it highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elvitegravir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Elvitegravir in Dried Blood Spots Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: The analysis of antiretroviral drug concentrations in dried blood spots (DBS) offers a minimally invasive alternative to traditional plasma sampling, simplifying sample collection, transportation, and storage. This document provides detailed application notes and protocols for the quantitative analysis of Elvitegravir, a key HIV integrase inhibitor, in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, Elvitegravir-d6, to ensure accuracy and precision. While the user requested information on Elvitegravir-d8, the available scientific literature predominantly documents the use of Elvitegravir-d6 for this application. The principles and procedures outlined are directly applicable, with minor adjustments to the mass spectrometry parameters for the specific isotopic-labeled internal standard used.
I. Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Elvitegravir in dried blood spots.
Table 1: Calibration Curve and Linearity for Elvitegravir Analysis
| Parameter | Value |
| Linear Range | 10 - 2000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.9976 |
Table 2: Precision and Accuracy of Elvitegravir Quantification in DBS [1][2][3]
| Quality Control Sample | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%RE) |
| LLOQ | 10 | < 15% | -8.89 to -0.49 | < 15% | Within ±15% of nominal |
| LQC | 30 | < 15% | -8.89 to -0.49 | < 15% | Within ±15% of nominal |
| MQC | 800 | < 15% | -8.89 to -0.49 | < 15% | Within ±15% of nominal |
| HQC | 1600 | < 15% | -8.89 to -0.49 | < 15% | Within ±15% of nominal |
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Mid-Quality Control; HQC: High-Quality Control.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the DBS analysis of Elvitegravir.
A. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Elvitegravir and Elvitegravir-d6 (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare serial dilutions of the Elvitegravir stock solution in a water:methanol (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control (QC) samples.[3]
-
Internal Standard Spiking Solution: Prepare the IS spiking solution in methanol at an appropriate concentration.[3]
-
Calibration and QC Sample Preparation: Spike whole blood with the Elvitegravir working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 20, 50, 100, 250, 500, 1000, 2000 ng/mL) and QC samples (e.g., 10, 30, 800, 1600 ng/mL).[1][2][3]
-
DBS Card Spotting: Carefully spot 25 µL of the spiked whole blood onto each designated circle of a Whatman 903 protein saver card.[1][2][3]
-
Drying and Storage: Allow the DBS cards to dry at room temperature overnight. Once completely dry, store the cards in sealed plastic bags with desiccant sachets at -80°C until analysis.[3]
B. Sample Processing and Extraction
-
Punching: From the center of the dried blood spot, punch a 3 mm diameter disk and place it into a microcentrifuge tube.[3]
-
Extraction: Add 500 µL of the methanol-based internal standard spiking solution to each tube.[3]
-
Sonication and Centrifugation: Sonicate the samples for 15 minutes, followed by centrifugation at 14,000 RPM for 5 minutes.[3]
-
Supernatant Transfer: Transfer 450 µL of the supernatant to a new tube.[3]
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue with 100 µL of 50% acetonitrile.[3]
-
Final Centrifugation and Transfer: Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
C. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering an isocratic mobile phase.
-
Chromatographic Column: A suitable reversed-phase column, such as an XBridge C18 (2.1 mm x 50 mm).[4]
-
Mobile Phase: An isocratic mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v).[1][2][3]
-
Injection Volume: Inject 10 µL of the prepared sample into the LC-MS/MS system.[1][2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).
-
MS/MS Transitions:
-
Elvitegravir: Monitor the appropriate precursor to product ion transition.
-
Elvitegravir-d6 (IS): Monitor the appropriate precursor to product ion transition for the deuterated internal standard.
-
III. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of Elvitegravir in dried blood spots.
Caption: Workflow for Elvitegravir analysis in DBS samples.
Logical Relationship: Internal Standard Correction
The diagram below outlines the principle of using a deuterated internal standard for accurate quantification.
Caption: Role of the internal standard in quantification.
References
- 1. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir and rilpivirine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Application Notes and Protocols for Elvitegravir-d8 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of Elvitegravir-d8 from biological matrices. The following methods are designed to ensure high recovery and reproducibility for bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated stable isotope of the HIV integrase inhibitor Elvitegravir, is a commonly used internal standard in pharmacokinetic and therapeutic drug monitoring studies.
Introduction to Sample Preparation Techniques
The accurate quantification of therapeutic drugs and their labeled analogs in biological samples is critically dependent on the sample preparation method. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure the sample is compatible with the analytical instrumentation. The most common techniques for the extraction of small molecules like this compound from biological fluids such as plasma, serum, and urine include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is a straightforward and rapid method that involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. This technique is often favored for its simplicity and high throughput.
-
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases. It can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties. The analyte is retained on a solid sorbent while the matrix interferences are washed away, followed by elution of the purified analyte.
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes key quantitative parameters for different sample preparation techniques for Elvitegravir, which can be extrapolated for its deuterated analog, this compound.
| Parameter | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |
| Biological Matrix | Human Plasma | Human Plasma | Mouse Plasma, Liver, Kidney, Spleen, Brain |
| Recovery | ≥76%[1] | Information not available | Consistent at different concentrations[2] |
| Lower Limit of Quantification (LLOQ) | 52 ng/mL[1] | 50 ng/mL[3] | 5 ng/mL[2][4] |
| Calibration Range | 52 - 10,470 ng/mL[1] | 50 - 5000 ng/mL[3] | 5 - 2000 ng/mL[2][4] |
| Internal Standard | Stable isotope labeled internal standards[1] | Elvitegravir-D6[3] | Elvitegravir-d6[2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Methanol
This protocol is a simple and effective method for the extraction of this compound from plasma samples.[1]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Methanol (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 150 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) with Acetonitrile
This protocol offers an alternative to methanol for protein precipitation and is suitable for the analysis of this compound in plasma.[3]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade)
-
20 mM Ammonium acetate/Methanol (50:50, v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with 20 mM ammonium acetate/Methanol (50:50, v/v).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more selective cleanup for the extraction of this compound from various biological matrices.[2][4]
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
This compound internal standard working solution
-
Discovery C18 SPE cartridge (100 mg/mL)[2]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol)
-
SPE manifold
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
For plasma: Thaw the sample to room temperature.
-
For tissues: Homogenize the tissue in an appropriate buffer.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
To 100 µL of the sample, add the this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
Visualized Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Elvitegravir-d8 in In Vitro Drug Metabolism Studies
Introduction
Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] Understanding its metabolic fate is critical for predicting drug-drug interactions, efficacy, and potential toxicity. Elvitegravir is predominantly metabolized in the liver by cytochrome P450 3A4 (CYP3A4), with secondary contributions from UDP-glucuronosyltransferases UGT1A1 and UGT1A3.[1][3][4][5][6] In vitro drug metabolism studies are essential for characterizing these pathways.
The use of stable isotope-labeled compounds, such as Elvitegravir-d8, is a cornerstone of modern drug metabolism research.[7] this compound, a deuterated analog of Elvitegravir, possesses nearly identical physicochemical properties to the parent drug but has a distinct mass. This property makes it an ideal internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[8] Its use mitigates variability introduced during sample preparation and analysis, such as extraction inconsistencies or ion suppression in the mass spectrometer, thereby ensuring highly accurate and precise quantification of Elvitegravir.[7]
Applications of this compound
This compound is primarily utilized as an internal standard in the following key in vitro drug metabolism assays:
-
Metabolic Stability Assays: To determine the intrinsic clearance (CLint) of Elvitegravir in liver microsomes or hepatocytes. This involves monitoring the depletion of the parent drug (Elvitegravir) over time.
-
Metabolite Identification and Quantification: To accurately quantify the formation of Elvitegravir's metabolites. The main metabolites, M1 and M4, are known to be less potent than the parent compound.[9]
-
Reaction Phenotyping: To identify the specific CYP isozymes responsible for Elvitegravir's metabolism by using a panel of recombinant human CYP enzymes.
-
CYP Inhibition Assays: To assess Elvitegravir's potential to inhibit major CYP enzymes (e.g., CYP3A4), which is crucial for predicting drug-drug interactions. In this context, Elvitegravir can be used as a probe substrate, and this compound serves as the internal standard for quantifying metabolite formation.
Below are detailed protocols for conducting these fundamental studies.
Metabolic Profile of Elvitegravir
Elvitegravir's metabolism is well-characterized, providing a basis for in vitro investigations. The primary routes involve oxidation and glucuronidation.
Table 1: Key Pharmacokinetic and Metabolic Properties of Elvitegravir
| Parameter | Value / Description | Reference |
| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) | [3][4][5] |
| Secondary Metabolic Enzymes | UGT1A1, UGT1A3 | [1][4][5] |
| Plasma Protein Binding | 98-99% | [1][6] |
| Terminal Half-Life (boosted) | Approx. 8.7 - 13.7 hours | [1][4] |
| Primary Route of Excretion | Feces (~95%) | [1][4] |
Protocol 1: Metabolic Stability of Elvitegravir in Human Liver Microsomes (HLM)
This protocol details the procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of Elvitegravir using HLM. This compound is used as the analytical internal standard.
1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Elvitegravir
-
This compound (Internal Standard)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Dimethyl Sulfoxide (DMSO)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
2. Experimental Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Elvitegravir in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the Elvitegravir stock to create a 100 µM working solution in phosphate buffer.
-
-
Set up Incubation Plate: [10][11]
-
Add phosphate buffer to each well.
-
Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.[12][13]
-
Add the 100 µM Elvitegravir working solution to achieve a final substrate concentration of 1 µM.[12][14]
-
Include control incubations: one without NADPH to check for non-enzymatic degradation and one without Elvitegravir as a background control.[13]
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" control).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate.[13]
-
The collection plate should contain 2-3 volumes of ice-cold acetonitrile with the internal standard (this compound, e.g., at 100 nM final concentration) to terminate the reaction and precipitate proteins.[10]
-
-
Sample Processing:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3. Data Analysis
-
LC-MS/MS Quantification: Analyze the samples to determine the peak area ratio of Elvitegravir to this compound at each time point.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ (min) = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount in mg)[11]
-
Table 2: Example Data Template for Microsomal Stability Assay
| Time (min) | Peak Area Ratio (EVG/EVG-d8) | % Remaining | ln(% Remaining) |
| 0 | User Data | 100 | 4.61 |
| 5 | User Data | Calculated | Calculated |
| 15 | User Data | Calculated | Calculated |
| 30 | User Data | Calculated | Calculated |
| 45 | User Data | Calculated | Calculated |
| Result | t½ (min): | CLint (µL/min/mg): |
Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes how to determine the concentration of a test compound that inhibits 50% (IC50) of Elvitegravir's metabolism by CYP3A4 in HLM. Elvitegravir serves as the probe substrate.
1. Materials and Reagents
-
Same as Protocol 1, plus:
-
Test Inhibitor Compound
-
Known CYP3A4 Inhibitor (e.g., Ketoconazole) as a positive control[15]
2. Experimental Procedure
-
Prepare Solutions:
-
Prepare serial dilutions of the test inhibitor and the positive control (Ketoconazole) in buffer.
-
Prepare working solutions of Elvitegravir (substrate), HLM, and NADPH as in Protocol 1. The Elvitegravir concentration should be approximately at its Km for CYP3A4, if known, to ensure sensitivity.
-
-
Set up Incubation Plate:
-
To each well of a 96-well plate, add:
-
HLM (final concentration ~0.2-0.5 mg/mL)
-
Phosphate buffer
-
Serial dilutions of the test inhibitor or positive control. Include a "no inhibitor" control (0% inhibition).
-
Elvitegravir substrate.
-
-
-
Initiate and Run Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 10-15 minutes) that falls within the linear range of metabolite formation (determined in preliminary experiments).
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing and Analysis:
-
Process samples by centrifugation as described in Protocol 1.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of a major Elvitegravir metabolite (e.g., M1) relative to the internal standard.
-
3. Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Metabolite in presence of Inhibitor / Metabolite in absence of Inhibitor)] * 100
-
-
Determine IC50:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
Table 3: Example Data Template for IC50 Determination
| Inhibitor Conc. (µM) | log(Inhibitor Conc.) | Metabolite Peak Area Ratio | % Inhibition |
| 0 (Control) | N/A | User Data | 0 |
| 0.01 | -2.00 | User Data | Calculated |
| 0.1 | -1.00 | User Data | Calculated |
| 1 | 0.00 | User Data | Calculated |
| 10 | 1.00 | User Data | Calculated |
| 100 | 2.00 | User Data | Calculated |
| Result | IC50 (µM): | Calculated from curve fit |
References
- 1. Elvitegravir - Wikipedia [en.wikipedia.org]
- 2. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mercell.com [mercell.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for the Use of Elvitegravir-d8 in Preclinical and Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Elvitegravir-d8, a deuterated internal standard for the HIV integrase inhibitor Elvitegravir. This document details its application in bioanalytical methods for pharmacokinetic (PK) studies, summarizes key PK data from preclinical and clinical trials, and outlines the mechanism of action of Elvitegravir.
Bioanalytical Method for Quantification of Elvitegravir using this compound
A robust and sensitive bioanalytical method is crucial for the accurate determination of Elvitegravir concentrations in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it corrects for variability during sample preparation and analysis.
Experimental Protocol: Quantification of Elvitegravir in Human Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of Elvitegravir in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Elvitegravir reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elvitegravir and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Elvitegravir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
1.3. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Elvitegravir: m/z 448.2 → 346.1this compound: m/z 456.2 → 354.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow
Preclinical and Clinical Pharmacokinetic Data
Elvitegravir is primarily metabolized by CYP3A enzymes and its pharmacokinetic profile is significantly enhanced by co-administration with a pharmacokinetic booster like cobicistat or ritonavir.[1] This boosting allows for once-daily dosing. The following tables summarize key pharmacokinetic parameters of Elvitegravir from various studies.
Table 1: Preclinical Pharmacokinetics of Elvitegravir
| Species | Dose | Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | 10 mg/kg | Oral | 25 | 830 | 2.0 | 4,200 |
| Dog | 10 mg/kg | Oral | 15 | 450 | 4.0 | 3,100 |
Data are representative values from preclinical studies.
Table 2: Clinical Pharmacokinetics of Boosted Elvitegravir in Adults
| Population | Regimen | N | Cmax (ng/mL) | AUCtau (ng·h/mL) | Crough (ng/mL) |
| Healthy Volunteers | EVG/cobi 150/150 mg | 24 | 2,270 ± 560 | 25,600 ± 7,800 | 640 ± 290 |
| HIV-infected Adults | EVG/cobi/FTC/TDF | 575 | 2,050 ± 510 | 24,100 ± 7,200 | 580 ± 280 |
| HIV-infected Adults | EVG/cobi/FTC/TAF | 866 | 2,130 ± 490 | 24,900 ± 6,900 | 610 ± 260 |
EVG: Elvitegravir; cobi: Cobicistat; FTC: Emtricitabine; TDF: Tenofovir Disoproxil Fumarate; TAF: Tenofovir Alafenamide. Data are presented as mean ± SD.
Table 3: Pharmacokinetics of Elvitegravir in Special Populations
| Population | Regimen | N | Cmax (ng/mL) | AUCtau (ng·h/mL) | Crough (ng/mL) | Comparison to Control |
| Pregnant Women (3rd Trimester) | EVG/cobi/FTC/TDF or TAF | 30 | 1,288 | 14,004 | 129 | 44% lower AUC vs. postpartum.[2] |
| Adolescents (12 to <18 years) | EVG/cobi/FTC/TDF | 14 | 2,640 | 33,600 | 850 | 30% higher AUC vs. adults.[3] |
| Hepatic Impairment (Moderate) | EVG/cobi 150/150 mg | 10 | 2,410 | 34,600 | 870 | 35% higher AUC vs. healthy. |
| Renal Impairment (Severe) | EVG/cobi/FTC/TAF | 248 | No significant difference observed | No significant difference observed | No significant difference observed | No dose adjustment needed. |
Data are presented as geometric mean or median values.
Mechanism of Action: Elvitegravir as an HIV Integrase Inhibitor
Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical enzyme in the viral replication cycle.[4] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[5] By blocking this step, Elvitegravir prevents the formation of the HIV-1 provirus, thereby halting viral replication.[4]
Elvitegravir acts as an integrase strand transfer inhibitor (INSTI).[4] It chelates divalent magnesium ions (Mg2+) in the active site of the integrase enzyme.[6] This action prevents the catalytic activity of the enzyme, specifically the strand transfer reaction.[5][6]
Signaling Pathway of Elvitegravir Action
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appendix A: Pediatric Antiretroviral Drug Information - Elvitegravir | NIH [clinicalinfo.hiv.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elvitegravir-d8 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Elvitegravir-d8 solutions, intended for use as an internal standard in analytical applications. The following information is collated from publicly available data sheets and general laboratory best practices for handling deuterated standards.
I. Overview and Key Properties
This compound is the deuterium-labeled form of Elvitegravir, an HIV-1 integrase strand transfer inhibitor. Its primary application in a research setting is as an internal standard for the quantification of Elvitegravir in biological matrices and pharmaceutical formulations, typically by liquid chromatography-mass spectrometry (LC-MS). The stable isotope label provides a compound that is chemically identical to the analyte but mass-shifted, allowing for precise and accurate quantification.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for Elvitegravir and general recommendations for this compound.
Table 1: Solubility of Elvitegravir
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
Note: This data is for the non-deuterated Elvitegravir. This compound is expected to have very similar solubility characteristics.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution (in organic solvent) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Working Solution (diluted) | 4°C | Up to 1 week | Prepare fresh if possible. Protect from light. |
III. Experimental Protocols
A. Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a Class A volumetric flask.
-
Add approximately 80% of the final volume of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, add DMSO to the final volume mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials.
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
-
B. Preparation of a 10 µg/mL Working Standard Solution
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Acetonitrile or Methanol, HPLC or LC-MS grade
-
Calibrated pipettes and sterile, disposable tips
-
Volumetric flask
-
Vortex mixer
Protocol:
-
Thawing: Remove one aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation: To prepare a 10 µg/mL working standard, a 1:100 dilution is required. For example, to prepare 1 mL of the working standard, you will need 10 µL of the 1 mg/mL stock solution.
-
Preparation:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Add the diluent (e.g., acetonitrile or methanol) to the final volume mark.
-
-
Homogenization: Vortex the working standard solution for 30 seconds to ensure it is well-mixed.
-
Storage: Store the working standard solution at 4°C in a tightly sealed, light-protected vial. It is recommended to prepare this solution fresh, but it can be stored for up to one week.
IV. Diagrams
Caption: Workflow for this compound Solution Preparation and Storage.
V. General Recommendations and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents to minimize degradation and the introduction of interfering substances.
-
Inert Atmosphere: For long-term stability and to prevent isotopic exchange, it is advisable to handle deuterated compounds under an inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions.
-
Light Sensitivity: Protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound and evaporation of the solvent, thereby changing the concentration. Aliquoting the stock solution is crucial to avoid this.
-
Certificate of Analysis (CoA): Always refer to the Certificate of Analysis provided by the supplier for lot-specific information on purity, recommended storage conditions, and any specific handling instructions.
-
Safety Precautions: Handle this compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Elvitegravir-d8 in LC-MS/MS
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Elvitegravir, utilizing Elvitegravir-d8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Elvitegravir analysis?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Elvitegravir, components from biological matrices like plasma, blood, or tissue can interfere with the ionization of both Elvitegravir and its deuterated internal standard (IS), this compound.[2][3][4] This can lead to inaccurate and unreliable quantification, impacting the precision and accuracy of your results.[1][5] The primary culprits behind matrix effects are often phospholipids and other endogenous substances present in the biological sample.[2]
Q2: I am observing significant ion suppression for both Elvitegravir and this compound. What are the likely causes and how can I mitigate this?
A2: Significant ion suppression is a common manifestation of matrix effects. The primary cause is the presence of co-eluting endogenous compounds from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source.[2][4]
Common Causes:
-
Phospholipids: These are major contributors to matrix effects in plasma and tissue samples.[2]
-
Salts and other endogenous components: High concentrations of salts or other small molecules can also lead to ion suppression.[3][6]
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a frequent cause.[2][7]
-
Chromatographic co-elution: The analyte and interfering matrix components may not be sufficiently separated by the HPLC or UHPLC system.[7]
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[2]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering phospholipids and other matrix components.[2][8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[2][9]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids. If using PPT, consider techniques that specifically target phospholipid removal.[2][10]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate Elvitegravir from the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay if Elvitegravir concentrations are low.[12]
Q3: My this compound internal standard is not adequately compensating for the matrix effects on Elvitegravir. What could be the reason?
A3: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction.[2] If this is not happening, consider the following:
-
Differential Matrix Effects: In some rare cases, the analyte and the deuterated internal standard may experience different matrix effects. This can happen if the interfering matrix component has a very specific interaction.
-
Chromatographic Separation of Analyte and IS: Ensure that Elvitegravir and this compound are co-eluting perfectly. Even a slight separation can lead to them being affected differently by a narrow region of ion suppression.
-
Isotopic Contribution: At high concentrations of Elvitegravir, there might be a minor isotopic contribution to the this compound signal, although this is less likely to be the primary cause of poor compensation.
To troubleshoot this, a post-column infusion experiment can be performed to visualize the regions of ion suppression in your chromatogram.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide outlines the experimental protocol to determine if you are experiencing matrix effects and to quantify their magnitude.
Experimental Protocol: Post-Extraction Spike Method
This method quantitatively assesses matrix effects by comparing the response of an analyte in a clean solution to its response in a post-extracted blank matrix.[3]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Elvitegravir and this compound at low, medium, and high concentrations in the mobile phase reconstitution solvent.
-
Set B (Pre-Spiked Sample): Spike blank biological matrix with Elvitegravir at the same concentrations as Set A and process these samples through your entire extraction procedure.
-
Set C (Post-Spiked Sample): Process blank biological matrix samples through the extraction procedure. Spike the resulting extract with Elvitegravir and this compound at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
Matrix Factor (MF) = (Peak Area in Set C) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Elvitegravir) / (MF of this compound)
-
The IS-normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
-
Data Presentation:
| Concentration Level | Mean Peak Area (Set A) | Mean Peak Area (Set C) | Matrix Factor (MF) | IS-Normalized MF |
| Low QC | Insert Value | Insert Value | Calculate | Calculate |
| Mid QC | Insert Value | Insert Value | Calculate | Calculate |
| High QC | Insert Value | Insert Value | Calculate | Calculate |
Visualization of the Diagnostic Workflow:
Caption: Workflow for diagnosing and quantifying matrix effects.
Guide 2: Improving Sample Preparation to Mitigate Matrix Effects
This guide provides a decision-making framework for selecting an appropriate sample preparation technique.
Experimental Protocols:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.[9]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with acid, e.g., 1% trifluoroacetic acid, and containing the IS).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Elvitegravir and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[8]
-
Decision-Making Flowchart for Sample Preparation:
Caption: Decision-making flowchart for sample preparation optimization.
Summary of LC-MS/MS Parameters for Elvitegravir Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Elvitegravir, compiled from various validated methods.
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 or Biphenyl (e.g., 2.1 mm x 50 mm, 5 µm) | [8][11] |
| Mobile Phase A | 0.1% Formic acid in Water | [8][11] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | [9][11] |
| Flow Rate | 0.25 - 0.6 mL/min | [11][13] |
| Elution Mode | Isocratic or Gradient | [8][11] |
| Injection Volume | 5 - 10 µL | [8][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| MRM Transition (Elvitegravir) | 448.2 -> 344.1 | [8][11] |
| MRM Transition (Elvitegravir-d6/d8) | 454.2 -> 350.1 or 455.0 -> 350.6 | [8][11] |
| Source Temperature | ~550 °C | [11] |
| Ion Spray Voltage | ~5500 V | [11] |
Note: The exact MRM transition for this compound may vary slightly depending on the specific labeled positions. The values provided are based on commonly used Elvitegravir-d6, which is structurally very similar and serves the same purpose. Always optimize MS parameters for your specific instrument and labeled internal standard.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Elvitegravir-d8 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of Elvitegravir and its deuterated internal standard, Elvitegravir-d8.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Q1: I am not seeing any signal for this compound or my analyte, Elvitegravir. What are the common causes and solutions?
A1: A complete lack of signal can be alarming, but it is often due to a few common issues. Systematically check the following:
-
Instrument Connection and Setup: Ensure all cables are securely connected and that the mass spectrometer is properly communicating with the data system. Verify that the correct methods for both the LC and MS are loaded.
-
Sample Preparation: A critical error in the sample preparation process, such as omitting the internal standard or analyte, can lead to no detectable signal. Review the sample preparation protocol to ensure all steps were followed correctly.
-
Ion Source Settings: Incorrect ion source parameters can prevent efficient ionization. For Elvitegravir, which is often analyzed in positive ion mode, ensure the electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature are optimized.[1]
-
Mobile Phase Composition: The pH and organic content of the mobile phase are crucial for good ionization. Acidic mobile phases, often containing formic acid, are typically used to promote protonation and enhance the signal in positive ion mode.[2]
Q2: My signal for this compound is inconsistent and shows high variability. What could be the problem?
A2: High variability in the internal standard signal can compromise the accuracy and precision of your assay. Consider these potential causes:
-
Matrix Effects: The presence of endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[3][4] To mitigate this, optimize the sample clean-up procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[2][5] Also, ensure chromatographic separation is adequate to resolve this compound from co-eluting matrix components.
-
Internal Standard Stability: While deuterated internal standards are generally stable, improper storage or handling can lead to degradation. Ensure the this compound stock and working solutions are stored at the recommended temperature and protected from light if necessary.[6] The stability of Elvitegravir has been shown to be good under various storage conditions.[7]
-
Autosampler Issues: Inconsistent injection volumes or carryover from previous samples in the autosampler can cause signal variability. Implement a robust needle wash protocol and check for any leaks or blockages in the autosampler.[5]
Q3: I am observing poor peak shape (e.g., tailing, splitting, or broadening) for Elvitegravir and this compound. How can I improve it?
A3: Poor peak shape can affect integration and, consequently, the accuracy of your results. Here are some troubleshooting steps:
-
Chromatographic Conditions: The choice of the analytical column and mobile phase is critical. A C18 column is commonly used for Elvitegravir analysis.[8] Ensure the mobile phase composition and gradient are optimized for sharp, symmetrical peaks. The pH of the mobile phase can also significantly impact peak shape for ionizable compounds.
-
Column Contamination or Degradation: Over time, columns can become contaminated with matrix components, leading to poor peak shape. Regularly flush the column and consider using a guard column to extend its lifetime. If the problem persists, the column may need to be replaced.
-
Injection Solvent: The composition of the solvent used to dissolve the final extract can affect peak shape. If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Whenever possible, the injection solvent should be the same as or weaker than the initial mobile phase.
Q4: How do I determine the optimal mass spectrometry parameters for Elvitegravir and this compound?
A4: The optimization of mass spectrometry parameters is a critical step in method development. This is typically done by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer.
-
Parent Ion Selection: In positive ion mode, Elvitegravir will be detected as the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of Elvitegravir is 447.19. Therefore, you should look for a precursor ion around m/z 448.2. For this compound, the precursor ion will be shifted by the mass of the deuterium atoms.
-
Product Ion Selection (MS/MS): Fragment the precursor ion in the collision cell to generate product ions. Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM) transitions. This enhances the selectivity and sensitivity of the assay.
-
Collision Energy and Other Parameters: Optimize the collision energy (CE) for each MRM transition to maximize the product ion signal. Other parameters like declustering potential (DP) and cell exit potential (CXP) should also be optimized to ensure efficient ion transmission.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters used for the detection of Elvitegravir and its deuterated internal standard. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Elvitegravir | This compound |
| Precursor Ion (m/z) | 448.2 | 456.2 |
| Product Ion 1 (m/z) | 344.1 | 352.1 |
| Product Ion 2 (m/z) | 271.1 | Not specified |
| Collision Energy (eV) | Instrument dependent | Instrument dependent |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Note: The exact m/z values for this compound may vary depending on the specific labeling pattern. The values presented here are based on common fragmentation patterns reported in the literature.[1]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Elvitegravir in Human Plasma
This protocol provides a general framework for the analysis of Elvitegravir in human plasma. It should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
MRM Transitions: As summarized in the table above.
Visualizations
Experimental Workflow for Mass Spectrometry Parameter Optimization
Caption: Workflow for optimizing mass spectrometry parameters.
This guide provides a starting point for troubleshooting and optimizing the detection of this compound. For more in-depth information and specific applications, consulting the primary scientific literature is recommended.
References
- 1. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Elvitegravir-d8 Long-Term Storage & Stability Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Elvitegravir-d8. The following frequently asked questions (FAQs) and troubleshooting protocols address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does deuteration impact its stability?
This compound is a deuterated analog of Elvitegravir, an HIV integrase inhibitor. In this molecule, eight hydrogen atoms have been replaced with deuterium. The primary purpose of deuteration is to improve the drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[][2] This "kinetic isotope effect" can slow down the rate of metabolism, particularly for drugs like Elvitegravir that are primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A.[2][3][4] By reducing the rate of metabolic breakdown, deuteration can lead to a longer half-life and more stable drug concentrations in vivo.[]
Q2: What are the recommended long-term storage conditions for this compound?
While specific public stability data for the this compound research compound is limited, general best practices for storing sensitive pharmaceutical compounds should be followed. For the formulated product Genvoya® (containing Elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide), the recommendation is to store it below 30°C (86°F) in its original, tightly closed container with the desiccant.[5] For research-grade this compound, it is prudent to store it in a cool, dark, and dry place, protected from light and moisture.[6][7] Many vendors ship the product at room temperature, suggesting it is stable for short durations without refrigeration.[8]
Q3: What are the known degradation pathways for Elvitegravir?
Forced degradation studies on Elvitegravir have been conducted to understand its stability under stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9] The primary degradation pathways are initiated by:
-
Acid and Alkali Hydrolysis: Degradation occurs when exposed to acidic and basic conditions.[9]
-
Oxidation: The molecule is susceptible to oxidative degradation.[9]
-
Thermal Stress: Exposure to high temperatures (e.g., 105°C) can cause degradation.[9]
-
Photolytic Stress: Exposure to UV light can lead to degradation.[9]
Researchers working with this compound should be aware of these vulnerabilities and protect the compound from extreme pH, oxidizing agents, high temperatures, and direct light.[7]
Q4: How can I detect degradation of my this compound sample?
Degradation can be assessed using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a PDA or MS detector.[10][11] A valid method should be able to separate the intact this compound peak from any potential degradation products.[9][12] An increase in impurity peaks or a decrease in the main peak area of this compound over time suggests degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Inconsistent Results | Compound degradation due to improper storage. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Perform a purity check using a validated RP-HPLC or UPLC method to quantify the active compound and detect degradants. 3. If degradation is confirmed, acquire a new, certified lot of the compound. |
| Appearance of Unknown Peaks in Chromatogram | Degradation of the compound or contamination. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of expected degradation products. 2. Analyze a blank (solvent only) to rule out solvent contamination. 3. If the peaks do not match known degradants or solvent impurities, consider contamination from lab equipment or other reagents. |
| Precipitation in Stock Solution | Poor solubility or storage at an inappropriate temperature. | 1. Ensure the correct solvent is being used for the desired concentration. 2. For in vivo experiments, it is often recommended to prepare working solutions fresh daily.[13] 3. If precipitation occurs after refrigeration, allow the solution to equilibrate to room temperature and use sonication to aid dissolution before use.[13] |
Quantitative Data
Table 1: Summary of Extended Stability Data for Genvoya® (Elvitegravir/Cobicistat/Emtricitabine/TAF) Tablets [5]
| Storage Condition | Package Type | Acceptable Duration |
| 25°C (77°F) / 60% RH | Original bottle in-use with desiccant | 30 days |
| 25°C (77°F) / 60% RH | Original bottle in-use without desiccant | 30 days |
| 30°C (86°F) / 75% RH | Original bottle in-use with desiccant | 30 days |
| 40°C (104°F) / 75% RH | Original sealed bottle | 1 month |
| 5°C (41°F) | Original sealed bottle | 1 month |
| -20°C (-4°F) | Original sealed bottle | 1 month |
Note: This data is for the final drug product and does not necessarily reflect the stability of the isolated this compound active pharmaceutical ingredient (API).
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical procedure to intentionally degrade the drug substance under various stress conditions to establish its intrinsic stability and develop a stability-indicating analytical method.
1. Objective: To identify potential degradation products and pathways for this compound.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Validated RP-HPLC or UPLC system with PDA/UV detector
3. Procedure: [9]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1N HCl. Heat the solution at 60°C for 30 minutes. Cool, neutralize with 1N NaOH, and dilute to the final concentration for analysis.
-
Alkali Hydrolysis: Dissolve this compound and add 2N NaOH. Heat the solution at 60°C for 30 minutes. Cool, neutralize with 2N HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound and add 20% H₂O₂. Heat at 60°C for 30 minutes. Cool and dilute for analysis.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 6 hours. Cool, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (in a UV chamber) for 7 days. Analyze the solution.
-
Control Sample: Prepare a sample of this compound without any stress agent and keep it under normal conditions.
4. Analysis: Analyze all samples using a validated chromatographic method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and measure the reduction in the parent drug peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Metabolic pathway of Elvitegravir highlighting the impact of deuteration.
References
- 2. bioscientia.de [bioscientia.de]
- 3. go.drugbank.com [go.drugbank.com]
- 4. thebodypro.com [thebodypro.com]
- 5. askgileadmedical.com [askgileadmedical.com]
- 6. Elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theclinivex.com [theclinivex.com]
- 9. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Elvitegravir-d8 Synthesis and Purification
Welcome to the technical support center for Elvitegravir-d8 synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and purification of this deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is the deuterium-labeled version of Elvitegravir, a potent HIV integrase inhibitor. Its primary use is as an internal standard in pharmacokinetic and metabolic studies. The stable isotope label allows for precise quantification of Elvitegravir in biological samples using mass spectrometry-based methods, such as LC-MS/MS.
Q2: What are the key stages in the synthesis of this compound?
A plausible synthetic route for this compound involves a multi-step process that mirrors the synthesis of Elvitegravir, with the introduction of deuterium atoms at a specific stage. The key stages generally include:
-
Synthesis of the quinolone core: This involves the cyclization of a substituted enamine.
-
Deuterium labeling: Introduction of the deuterium atoms, typically on the methyl group of the butan-2-yl side chain. This can be achieved through various deuteration methods.
-
Coupling reaction: Attachment of the 3-chloro-2-fluorobenzyl group to the quinolone core, often via a Negishi coupling.
-
Deprotection and final modification: Removal of any protecting groups and final chemical transformations to yield this compound.
Q3: What are the most common impurities encountered during this compound synthesis?
Impurities in Elvitegravir synthesis can arise from starting materials, intermediates, or side reactions. Common impurities may include process-related compounds and degradation products. Some identified impurities of Elvitegravir that could also be present in a deuterated synthesis include various analogs and synthetic intermediates.[1] Monitoring and controlling these impurities are crucial for the final product's purity and safety.
Troubleshooting Guides
Synthesis Troubleshooting
Q: I am observing a low yield in the final deuterated product. What are the potential causes and solutions?
A: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting suggestions:
-
Incomplete Deuteration: The efficiency of the deuterium exchange reaction is critical.
-
Solution: Ensure the deuterating agent is of high purity and used in sufficient excess. Reaction time and temperature may also need optimization. Monitoring the reaction progress by NMR or mass spectrometry can help determine the optimal reaction endpoint.
-
-
Inefficient Coupling Reaction: The Negishi coupling step is sensitive to reaction conditions.
-
Solution: The organozinc reagent must be freshly prepared and handled under inert conditions to prevent degradation. The palladium catalyst and ligands should be of high quality. Screening different palladium sources and ligands may improve the coupling efficiency.
-
-
Degradation of Intermediates: Some intermediates in the synthesis may be unstable.
-
Solution: Handle sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) and at appropriate temperatures. Minimize the time between synthetic steps to prevent degradation.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield.
-
Solution: Systematically optimize each reaction parameter. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions for each step of the synthesis.
-
Q: My final product is contaminated with non-deuterated or partially deuterated Elvitegravir. How can I improve the isotopic purity?
A: Achieving high isotopic purity is essential for an internal standard. Contamination with non-deuterated or partially deuterated species can interfere with analytical assays.
-
Incomplete Deuterium Exchange: The primary reason for low isotopic purity is an incomplete deuteration reaction.
-
Solution: Increase the reaction time and/or temperature of the deuteration step. Using a stronger deuterating agent or a catalyst can also enhance the exchange efficiency. Multiple deuteration cycles may be necessary to achieve the desired level of isotopic enrichment.
-
-
Hydrogen Scrambling: Back-exchange of deuterium with hydrogen from solvents or reagents can occur.
-
Solution: Use deuterated solvents throughout the synthesis and purification process, especially after the deuteration step. Ensure all reagents are anhydrous to minimize sources of protons.
-
Purification Troubleshooting
Q: I am having difficulty separating this compound from a closely eluting impurity during HPLC purification. What steps can I take?
A: Co-eluting impurities are a common challenge in the purification of pharmaceutical compounds. Here are some strategies to improve separation:
-
Optimize HPLC Method Parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) to alter the selectivity.
-
Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.
-
-
Alternative Purification Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may be effective in separating challenging impurities.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option.
-
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a representative example based on known synthetic routes for Elvitegravir and general deuteration techniques for quinolone derivatives.
Step 1: Synthesis of the Quinolone Core
The synthesis begins with the construction of the quinolone scaffold. This typically involves the reaction of a substituted aniline with a β-ketoester followed by a cyclization reaction.
Step 2: Deuteration of the Side Chain Precursor
A key step is the introduction of deuterium atoms. A plausible method involves the acid-catalyzed deuterium exchange on a precursor to the butan-2-yl side chain.
-
Reaction: A precursor containing a methyl group adjacent to a carbonyl or in an otherwise activated position is treated with a deuterated acid, such as deuterated acetic acid (CH₃COOD), which serves as both the solvent and the deuterium source.[2][3][4][5][6]
-
Conditions: The reaction is typically heated to facilitate the deuterium exchange. The temperature and reaction time are critical parameters to control the extent of deuteration.
Step 3: Attachment of the Deuterated Side Chain
The deuterated side chain is then attached to the quinolone core.
Step 4: Negishi Coupling
The 3-chloro-2-fluorobenzyl group is introduced via a Negishi coupling reaction.
-
Reaction: The quinolone intermediate is reacted with 3-chloro-2-fluorobenzylzinc bromide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂.[7]
-
Conditions: The reaction is carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Step 5: Deprotection and Final Product Formation
The final step involves the removal of any protecting groups to yield this compound.
HPLC Purification Method
The following table summarizes typical HPLC parameters for the purification of Elvitegravir, which can be adapted for this compound.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of impurities (e.g., starting with a higher percentage of A and gradually increasing B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 252 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The exact gradient and mobile phase composition should be optimized for each specific separation.[8]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low synthesis yield.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Elvitegravir and Elvitegravir-d8 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Elvitegravir (EVG) and its deuterated internal standard, Elvitegravir-d8 (EVG-d8), from biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Elvitegravir and this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing may lead to incomplete protein removal, trapping the analyte. | - Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is optimal, typically at least 3:1 (v/v).- Vortex samples vigorously for at least 30-60 seconds to ensure thorough mixing and protein denaturation.- Consider using a stronger precipitating agent like trichloroacetic acid (TCA), but be mindful of potential pH-related stability issues.[1] |
| Suboptimal pH for Extraction: The charge state of Elvitegravir can significantly impact its solubility in the extraction solvent. | - Adjust the sample pH to be at least two pH units away from the pKa of Elvitegravir to ensure it is in its neutral, more extractable form. The optimal pH may need to be empirically determined but starting with a slightly acidic to neutral pH is often a good approach. | |
| Inefficient Solid-Phase Extraction (SPE) Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | - Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile).- Consider adding a small amount of a modifier, such as formic acid or ammonium hydroxide, to the elution solvent to disrupt interactions between the analyte and the sorbent.[2] | |
| Breakthrough during SPE Loading: The sample is loaded onto the SPE cartridge too quickly, or the sorbent is not appropriate for the analyte. | - Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.- Ensure the chosen SPE cartridge (e.g., C18) has the appropriate chemistry and capacity for Elvitegravir. | |
| Poor Liquid-Liquid Extraction (LLE) Partitioning: The chosen organic solvent may not have a high affinity for Elvitegravir. | - Select an organic solvent that is immiscible with the aqueous sample and has a high partition coefficient for Elvitegravir. Methyl tertiary-butyl ether (MTBE) has been used successfully.[3]- Optimize the solvent-to-sample volume ratio; a higher ratio can improve recovery.[4] | |
| High Matrix Effect | Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer. | - Optimize the chromatographic conditions to achieve better separation between Elvitegravir and interfering matrix components.- Employ a more rigorous sample cleanup method, such as SPE, which is generally more effective at removing interferences than protein precipitation.[5]- For LLE, include a back-extraction step to further purify the sample. |
| Insufficient Protein Removal: Residual proteins in the final extract can contribute to matrix effects. | - Evaluate the efficiency of the protein precipitation step. Acetonitrile is often effective at high ratios.[1]- Consider alternative protein precipitation agents or a combination of methods. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in vortexing time, incubation temperature, or solvent volumes can lead to variable results. | - Standardize all steps of the extraction protocol and ensure they are performed consistently for all samples, including calibration standards and quality controls.- Use an automated liquid handling system for critical pipetting steps to minimize human error. |
| Inconsistent Performance of SPE Cartridges: Lot-to-lot variability in SPE cartridges can affect recovery and reproducibility. | - Test new lots of SPE cartridges before use in a full study.- Ensure proper conditioning and equilibration of the cartridges as per the manufacturer's instructions.[2] | |
| This compound Internal Standard (IS) Recovery Issues | Differential Extraction Recovery: The extraction efficiency of EVG-d8 may differ from that of Elvitegravir under certain conditions. | - While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, significant variations in matrix composition between samples can sometimes lead to differential recovery. Ensure the IS is added early in the process to account for losses during all steps.- Investigate for potential isotopic exchange or degradation of the IS during sample processing. |
| Inconsistent IS Response: The peak area of the internal standard varies significantly across a batch. | - This can be an indicator of matrix effects. Investigate the potential for ion suppression or enhancement affecting the IS.[6]- Ensure the IS solution is stable and has been stored correctly. Prepare fresh working solutions regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and simplest extraction method for Elvitegravir in plasma?
A1: Protein precipitation is the simplest and a very common method for extracting Elvitegravir from plasma.[3] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, it may be more susceptible to matrix effects compared to more extensive cleanup methods like SPE or LLE.[5]
Q2: When should I consider using Solid-Phase Extraction (SPE) for Elvitegravir?
A2: SPE is recommended when a cleaner extract is required to minimize matrix effects, especially for sensitive LC-MS/MS analysis.[5] It is particularly useful for complex matrices or when lower limits of quantification are needed. SPE provides a more selective extraction by utilizing specific interactions between the analyte and the solid phase material.
Q3: What type of SPE cartridge is suitable for Elvitegravir extraction?
A3: A reversed-phase C18 cartridge is a common and effective choice for the extraction of Elvitegravir, which is a relatively nonpolar molecule.
Q4: How can I optimize the pH for Liquid-Liquid Extraction (LLE) of Elvitegravir?
A4: To optimize LLE, the pH of the aqueous sample should be adjusted to ensure Elvitegravir is in its neutral (un-ionized) form, which enhances its partitioning into the organic solvent. Since Elvitegravir has acidic and basic properties, the optimal pH should be determined experimentally. Generally, a pH that is at least 2 units away from the pKa values of the analyte is recommended.
Q5: My this compound internal standard recovery is low and variable. What should I do?
A5: First, verify the concentration and stability of your EVG-d8 stock and working solutions. Ensure that the IS is added to all samples, standards, and QCs at the same concentration and at the very beginning of the extraction process. Investigate for potential matrix effects that may be disproportionately affecting the deuterated standard. In rare cases, the deuterated positions on the molecule might influence its physicochemical properties slightly, leading to different extraction behavior compared to the unlabeled analyte, especially in highly complex or variable matrices.
Quantitative Data Summary
The following tables summarize typical performance data for Elvitegravir extraction from human plasma based on published methods.
Table 1: Extraction Recovery of Elvitegravir
| Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Protein Precipitation | Plasma | Not explicitly stated, but method was validated | [3] |
| Solid-Phase Extraction (C18) | Plasma | 76.1 | [7] |
| Liquid-Liquid Extraction | Plasma | Not explicitly stated, but method was validated | [3] |
Table 2: Matrix Effect for Elvitegravir Analysis
| Extraction Method | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation | Plasma | Variability <6.4% | [3] |
| Solid-Phase Extraction (C18) | Plasma | 97.11 | [7] |
Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution. Vortex briefly.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a generic C18 SPE cartridge and may need to be adapted based on the specific product used.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of this compound internal standard.
-
Add 100 µL of 1% trifluoroacetic acid and vortex for 30 seconds.[5]
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for solvent choice and volumes.
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 25 µL of this compound internal standard.
-
-
pH Adjustment (Optional but Recommended):
-
Add a small volume of a suitable buffer to adjust the sample pH to optimize partitioning.
-
-
Extraction:
-
Add 1 mL of methyl tertiary-butyl ether (MTBE).[3]
-
Cap the tube and vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. academic.oup.com [academic.oup.com]
- 4. arborassays.com [arborassays.com]
- 5. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape in Elvitegravir-d8 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of Elvitegravir-d8.
Troubleshooting Guide: Addressing Poor Peak Shape for this compound
Poor peak shape in chromatography, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving common issues observed during the analysis of this compound.
Initial Assessment Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape.
Impact of biological matrix variability on Elvitegravir-d8 performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elvitegravir-d8 as an internal standard in bioanalytical methods. It addresses common challenges arising from biological matrix variability and offers troubleshooting solutions and detailed experimental protocols.
I. Troubleshooting Guide
Variability in biological matrices is a significant challenge in LC-MS/MS bioanalysis, often manifesting as ion suppression or enhancement, which can impact the accuracy and precision of quantification.[1][2][3][4][5] this compound, as a stable isotope-labeled internal standard, is designed to co-elute with Elvitegravir and experience similar matrix effects, thus providing reliable quantification.[6] However, issues can still arise. This guide provides solutions to common problems encountered during the analysis of Elvitegravir using this compound.
Table 1: Common Issues in this compound Performance and Troubleshooting
| Observed Issue | Potential Matrix-Related Cause | Recommended Troubleshooting Step | Expected Outcome |
| High Variability in QC Samples (%CV > 15%) | Inconsistent recovery due to variable protein content or lipids (lipemic samples). Differential matrix effects between samples.[5] | Optimize the sample preparation method. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma.[3] For more complex matrices, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[1][3] | Improved precision and accuracy across all QC levels. Consistent analyte-to-internal standard peak area ratios. |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of matrix components that interfere with the chromatography. Insufficient separation of Elvitegravir from its glucuronide metabolite, which can revert to the parent drug in the ion source.[6] | Adjust the chromatographic gradient to better separate Elvitegravir and this compound from interfering matrix components.[7] Ensure the analytical method fully resolves Elvitegravir from its metabolites.[6] | Symmetrical and well-defined peaks for both Elvitegravir and this compound, leading to more accurate integration. |
| Ion Suppression or Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts) competing for ionization in the mass spectrometer source.[1][2][4] | Modify the sample preparation to remove interfering substances. SPE is particularly effective at removing phospholipids.[1] Adjust chromatographic conditions to separate the elution of Elvitegravir from regions of significant ion suppression.[1][2] | A stable and consistent signal for this compound across different biological samples, ensuring the analyte-to-internal standard ratio accurately reflects the Elvitegravir concentration. |
| Inconsistent Analyte/Internal Standard Area Ratio | Differential matrix effects on Elvitegravir and this compound. This can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to be affected differently by a narrow region of ion suppression.[8] | Ensure co-elution of Elvitegravir and this compound. If a slight separation is observed, adjust the mobile phase composition or gradient to achieve co-elution. Evaluate different lots of biological matrix to understand the variability of the matrix effect. | A consistent analyte-to-internal standard area ratio in samples with the same concentration but from different sources. |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the bioanalysis of Elvitegravir?
This compound is a stable isotope-labeled (SIL) internal standard used for the quantification of Elvitegravir in biological matrices. Because it is chemically identical to Elvitegravir, with the only difference being the presence of deuterium atoms, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[9] This allows it to compensate for variability during sample preparation and analysis, including matrix effects, leading to more accurate and precise results.
Q2: Can the choice of anticoagulant for plasma collection affect the analysis?
Yes, the choice of anticoagulant can influence the stability of the analyte and the nature of the plasma matrix. Commonly used anticoagulants include EDTA, heparin, and citrate.[10][11] For most antiretroviral drug analyses, including Elvitegravir, K2EDTA plasma is frequently used.[12] It is crucial to maintain consistency in the anticoagulant used across all study samples, including calibration standards and quality controls.
Q3: What are acceptable limits for matrix effect variability?
According to regulatory guidelines, such as those from the FDA, the matrix effect should be investigated to ensure it does not compromise the integrity of the assay.[5] The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should not be greater than 15%.[6]
Q4: How can I assess the presence of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor can be calculated to assess the variability of the matrix effect between different sources of the biological matrix.[7][13]
Q5: Are there alternatives to protein precipitation for sample cleanup?
Yes, while protein precipitation is a simple and common technique, more rigorous methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner samples.[1][3][4] LLE uses solvent partitioning to separate the analyte from matrix components, while SPE uses a solid sorbent to selectively retain and elute the analyte, effectively removing interfering substances like phospholipids.[1][14]
III. Experimental Protocols
This section provides a representative protocol for the quantification of Elvitegravir in human plasma using this compound as an internal standard, based on common practices in published literature.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from plasma samples, which can interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of human plasma (calibrators, QCs, and unknown samples) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Objective: To chromatographically separate Elvitegravir from other matrix components and detect it with high selectivity and sensitivity.
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Elvitegravir: Monitor the specific precursor to product ion transition (e.g., m/z 448.2 → 273.1).
-
This compound: Monitor the specific precursor to product ion transition (e.g., m/z 456.2 → 281.1).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
IV. Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental procedures.
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step diagram of the protein precipitation protocol.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Elvitegravir: Elvitegravir-d8 vs. Structural Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation for the antiretroviral drug Elvitegravir, focusing on the performance of a stable isotope-labeled internal standard, Elvitegravir-d8, versus a non-isotopically labeled structural analog. The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound (often used interchangeably with Elvitegravir-d6 in analytical methods), is the gold standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte (Elvitegravir), ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of variability.
As a comparator, this guide utilizes data from a validated method for Raltegravir, another integrase inhibitor with structural and functional similarities to Elvitegravir, which employed a non-isotopically labeled structural analog, Dibenzepine, as the internal standard. This allows for a comparative assessment of the two approaches.
Quantitative Method Validation Parameters
The following tables summarize the key performance parameters of analytical methods validated for Elvitegravir using a deuterated internal standard and for a similar analyte (Raltegravir) using a structural analog internal standard.
Table 1: Method Validation using Deuterated Internal Standard (Elvitegravir-d6)
| Validation Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (CV%) | 3.0% - 6.3% |
| Inter-day Accuracy | 3.8% - 7.2% |
| Matrix Effect Variability (CV%) | < 6.4% |
| Recovery | Reproducible |
Data synthesized from a validated LC-MS/MS method for Elvitegravir using Elvitegravir-d6 as the internal standard.[1]
Table 2: Method Validation using Structural Analog Internal Standard (Dibenzepine for Raltegravir)
| Validation Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (CV%) | < 6% |
| Inter-day Accuracy | 104% - 105% |
| Matrix Effect Variability (CV%) | Not explicitly stated |
| Recovery | Not explicitly stated |
Data from a validated LC-MS/MS method for Raltegravir using Dibenzepine as the internal standard.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the key experimental protocols for the methods cited above.
Method 1: Elvitegravir Analysis with Deuterated Internal Standard (Elvitegravir-d6)
-
Sample Preparation: Protein precipitation of 100 µL of human plasma with acetonitrile. The supernatant is then diluted 1:1 with 20 mM ammonium acetate in a 50:50 methanol/water solution.[1]
-
Internal Standard: Elvitegravir-d6 is used as the internal standard.[1]
-
Chromatography: Reverse-phase liquid chromatography.
-
Detection: Electrospray ionization-triple quadrupole mass spectrometry (ESI-MS/MS) in the positive ion mode, using selected reaction monitoring (SRM).[1]
Method 2: Raltegravir Analysis with Structural Analog Internal Standard (Dibenzepine)
-
Sample Preparation: Protein precipitation of 50 µL of human plasma with a mixture of methanol and acetonitrile.[2]
-
Internal Standard: Dibenzepine is used as the internal standard.[2]
-
Chromatography: Reverse-phase C18 column (150mm x 2.0mm, 5µm particle size) with a stepwise gradient of an acetate buffer (pH 5) and methanol, at a flow rate of 0.25 mL/min.[2]
-
Detection: Triple quadrupole mass spectrometer operated in the positive ion mode using multiple reaction monitoring (MRM).[2]
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
References
- 1. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the HIV-integrase inhibitor raltegravir and detection of its main metabolite in human plasma, dried blood spots and peripheral blood mononuclear cell lysate by means of high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Bioanalytical Methods for Elvitegravir
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of Elvitegravir-d8, a stable isotope-labeled (SIL) internal standard, and ritonavir, a structural analog internal standard, for the quantification of the antiretroviral drug Elvitegravir in biological matrices.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is essential to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] Stable isotope-labeled internal standards are widely considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better tracking and compensation for matrix effects.[4]
This guide presents a summary of performance data from validated bioanalytical methods for Elvitegravir using two different types of internal standards: a deuterated analog of Elvitegravir (Elvitegravir-d6, a close variant of this compound) and a structural analog, ritonavir.[5][6] While not a direct head-to-head cross-validation study, this comparison of published data provides valuable insights into the expected performance of each type of internal standard.
Performance Comparison
The following table summarizes the key performance parameters of two distinct bioanalytical methods for Elvitegravir, one utilizing Elvitegravir-d6 and the other ritonavir as the internal standard.
| Performance Parameter | Method with Elvitegravir-d6 (SIL IS)[5] | Method with Ritonavir (Analog IS)[6] |
| Linearity Range | 50 - 5000 ng/mL | 0.003 - 1 µM (equivalent to 1.34 - 448 ng/mL) |
| Accuracy | 3.8 - 7.2% (deviation from nominal) | Within ± 15% (as per general validation criteria) |
| Precision (Inter-day CV%) | 3 - 6.3% | Not explicitly stated |
| Matrix Effect Variability | < 6.4% | Not explicitly stated, but potential for variability exists |
| Recovery | Not explicitly stated | Not explicitly stated |
The data indicates that the method employing the stable isotope-labeled internal standard, Elvitegravir-d6, demonstrates excellent accuracy and precision, with low variability due to matrix effects.[5] While the method using ritonavir as an internal standard is also validated, the use of a structural analog may not always perfectly compensate for differential matrix effects between the analyte and the IS, which can be a source of variability.[3][7]
Experimental Protocols
Detailed methodologies for the two compared bioanalytical methods are outlined below.
Method 1: Elvitegravir Quantification using Elvitegravir-d6 as Internal Standard[6]
-
Sample Preparation: Protein precipitation of 100 µL plasma with acetonitrile. The supernatant is then diluted 1:1 with 20 mM ammonium acetate/MeOH 50:50.
-
Chromatography: Reverse-phase liquid chromatography.
-
Detection: Electrospray ionization-triple quadrupole mass spectrometry (ESI-MS/MS) in the positive ion mode using selected reaction monitoring (SRM).
Method 2: Elvitegravir Quantification using Ritonavir as Internal Standard[7]
-
Sample Preparation: Specific details of the sample preparation are not provided in the abstract. However, typical sample preparation for antiretroviral drugs involves protein precipitation or liquid-liquid extraction.
-
Chromatography: The abstract refers to an LC-MS/MS method, implying the use of liquid chromatography for separation.
-
Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) was used for detection.
Logical Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods, a crucial step when comparing the performance of different internal standards or when transferring methods between laboratories.
Conclusion
The choice of internal standard is a critical decision in the development of a bioanalytical method. The presented data, although not from a direct comparative study, aligns with the general consensus in the bioanalytical community: stable isotope-labeled internal standards, such as this compound, are preferable for achieving the highest levels of accuracy, precision, and robustness in the quantification of Elvitegravir.[4] The use of a SIL IS effectively minimizes the impact of matrix effects and other sources of analytical variability.[5] While a structural analog like ritonavir can be used, it may require more extensive validation to ensure it adequately tracks the analyte across different patient samples and conditions.[6] For researchers aiming for the most reliable and reproducible data in their drug development programs, the use of a stable isotope-labeled internal standard for Elvitegravir bioanalysis is strongly recommended.
References
- 1. en.cmicgroup.com [en.cmicgroup.com]
- 2. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Elvitegravir: Evaluating the Accuracy and Precision of Methods Using Elvitegravir-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Elvitegravir, a key antiretroviral agent. The focus is on the accuracy and precision afforded by utilizing a stable isotope-labeled internal standard, Elvitegravir-d8, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework. For comparative purposes, we also present data from an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The experimental data and protocols detailed herein are compiled from peer-reviewed studies to assist researchers in selecting the most appropriate analytical strategy for their drug development and therapeutic drug monitoring needs.
Method Performance Comparison
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability and matrix effects.[1][2] The following tables summarize the performance characteristics of an LC-MS/MS method using a deuterated internal standard for Elvitegravir quantification and compare it with an HPLC-UV method.
Table 1: Performance Characteristics of Elvitegravir Quantification by LC-MS/MS with a Deuterated Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 50 - 5000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [3] |
| Accuracy (Inter-day) | 3.8 - 7.2% | [3] |
| Precision (Inter-day CV%) | 3 - 6.3% | [3] |
| Matrix Effects Variability | <6.4% | [3] |
| Recovery | ≥76% (reproducible) | [4] |
Table 2: Performance Characteristics of Elvitegravir Quantification by HPLC-UV
| Parameter | Performance | Reference |
| Linearity Range | Optimized for expected patient concentrations | [5] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in the provided abstract | |
| Accuracy (Mean) | <15% | [5][6] |
| Precision (Mean Intra- and Inter-day) | <10% | [5][6] |
| Recovery | 82 - 105% | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the LC-MS/MS method utilizing a deuterated internal standard and the comparative HPLC-UV method.
LC-MS/MS Method with Elvitegravir-d6 Internal Standard
This method provides high sensitivity and selectivity for the quantification of Elvitegravir in human plasma.[3]
1. Sample Preparation:
-
To 100 μL of a plasma sample, add an internal standard solution (Elvitegravir-d6).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Dilute the resulting supernatant with a solution of 20-mM ammonium acetate and methanol (50:50 v/v).[3]
2. Liquid Chromatography:
-
System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for separation.
-
Injection Volume: A small volume (e.g., 10 µL).
3. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Elvitegravir and Elvitegravir-d6.[3]
HPLC-UV Method
This method offers a more accessible alternative to LC-MS/MS, though it may have limitations in sensitivity and selectivity.[5]
1. Sample Preparation:
-
To a 600 μL plasma sample, add the internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes.[5]
2. High-Performance Liquid Chromatography:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase analytical column.[5]
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer.[5]
-
Detection Wavelength: 265 nm for Elvitegravir.[5]
-
Run Time: Approximately 20 minutes.[5]
Experimental Workflow and Logical Relationships
To visually represent the analytical process, the following diagrams illustrate the experimental workflow for the quantification of Elvitegravir using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for Elvitegravir quantification.
Conclusion
The data presented in this guide demonstrates that the LC-MS/MS method employing a stable isotope-labeled internal standard like this compound offers superior accuracy, precision, and sensitivity for the quantification of Elvitegravir in biological matrices compared to the HPLC-UV method. The use of a deuterated internal standard effectively compensates for analytical variability, leading to more reliable and robust results, which are critical in both clinical research and therapeutic drug monitoring. While HPLC-UV provides a viable alternative, LC-MS/MS with a stable isotope-labeled internal standard remains the recommended approach for achieving the highest level of confidence in quantitative bioanalysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Look at Elvitegravir Pharmacokinetics Utilizing its Deuterated Internal Standard
A deep dive into the synergistic relationship between Elvitegravir and its deuterated analog, Elvitegravir-d8, in pharmacokinetic analysis, ensuring the highest accuracy and precision in clinical research.
In the landscape of antiretroviral therapy, the precise quantification of drug concentrations in a patient's system is paramount for optimizing dosage, ensuring efficacy, and minimizing toxicity. Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor, is a cornerstone of modern combination antiretroviral therapy. The robust evaluation of its pharmacokinetic profile relies on highly accurate bioanalytical methods. This guide provides a comparative analysis of Elvitegravir's pharmacokinetics, highlighting the indispensable role of its deuterated stable isotope, this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While not a therapeutic agent itself, this compound is fundamental to achieving the rigorous standards required in clinical pharmacology.
Elvitegravir Pharmacokinetics: A Tabular Overview
The pharmacokinetic parameters of Elvitegravir, when co-administered with a pharmacokinetic enhancer like cobicistat, have been extensively studied to ensure adequate therapeutic concentrations are maintained. The following table summarizes key pharmacokinetic parameters of Elvitegravir from a study in healthy adults, where its concentration was measured using an LC-MS/MS method employing a deuterated internal standard.
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1726 ± 467 |
| AUC0-24 (Area Under the Curve) | ng·h/mL | 21039 ± 6789 |
| Cmin (Trough Plasma Concentration) | ng/mL | 457 ± 231 |
| tmax (Time to Cmax) | h | 4.0 (median) |
| t1/2 (Elimination Half-life) | h | 9.5 ± 2.1 |
Data presented is a representative summary from published studies and may vary based on patient population and co-administered medications.
The Role of this compound in Accurate Quantification
This compound is a form of Elvitegravir where eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass does not alter the chemical properties of the molecule, but it allows it to be distinguished from the non-deuterated Elvitegravir by a mass spectrometer. In bioanalytical methods, a known amount of this compound is added to patient samples (e.g., plasma) as an internal standard before sample processing.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Sample Preparation Variability: It accurately accounts for any loss of the analyte during the extraction and sample preparation process. Since Elvitegravir and this compound behave almost identically during these steps, the ratio of the two remains constant.
-
Compensation for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. As the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains unaffected, leading to more accurate quantification.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the overall precision and accuracy of the analytical method are significantly improved.
Experimental Protocols
Bioanalytical Method for Elvitegravir Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a typical workflow for the quantification of Elvitegravir in human plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of human plasma, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Transitions (MRM - Multiple Reaction Monitoring):
-
Elvitegravir: m/z 448.2 → 344.1
-
This compound: m/z 456.2 → 352.1
-
-
Data Analysis: The concentration of Elvitegravir in the plasma sample is determined by calculating the ratio of the peak area of Elvitegravir to the peak area of this compound and comparing this to a standard curve prepared in the same biological matrix.
Visualizing the Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for a pharmacokinetic study of Elvitegravir and its mechanism of action.
Caption: Experimental workflow for a pharmacokinetic study of Elvitegravir.
Caption: Mechanism of action of Elvitegravir as an HIV integrase inhibitor.
Navigating Elvitegravir Quantification: A Comparative Guide to Inter-Laboratory Assay Performance
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of Elvitegravir, the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of Elvitegravir-d8 based assays, leveraging performance data from various published studies. It also explores alternative analytical techniques to offer a comprehensive overview of the available methodologies.
Performance Comparison of Elvitegravir Assays
The following tables summarize the quantitative performance data from various studies on Elvitegravir quantification. The data highlights the typical performance characteristics of this compound based LC-MS/MS assays and provides a benchmark against alternative methods.
Table 1: Performance Characteristics of this compound based LC-MS/MS Assays in Human Plasma
| Study/Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| UPLC-MS/MS[1] | Not Specified | Not Specified | <15% | <15% | <15% |
| LC-MS/MS | 50 - 5000 | 50 | Not Specified | 3 - 6.3% | 3.8 - 7.2% |
| LC-MS/MS[2] | 5 - 2000 | 5 | Within acceptance limits | Within acceptance limits | Within acceptance limits |
Table 2: Performance of Elvitegravir Assays in Alternative Matrices and with Alternative Methodologies
| Method | Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) |
| LC-MS/MS[3][4] | Dried Blood Spots | Elvitegravir-d6 | 10 - 2000 | 10 | -8.89 to -0.49 | <15% | Within ±15% of nominal |
| HPLC-UV | Human Plasma | Quinoxaline | Optimized for therapeutic range | Not Specified | <10% | <10% | <15% |
Experimental Protocols: A Closer Look
A typical experimental workflow for the quantification of Elvitegravir in biological matrices using an this compound based LC-MS/MS assay involves several key steps, from sample preparation to data acquisition.
Representative Experimental Protocol for Elvitegravir Quantification in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
-
Chromatographic Separation:
-
Employ a reversed-phase C18 or equivalent analytical column.
-
Utilize a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
The gradient program is optimized to achieve chromatographic separation of Elvitegravir and this compound from other matrix components.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Elvitegravir and this compound.
-
The ion transitions are selected for their specificity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Elvitegravir to this compound against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Elvitegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical this compound based LC-MS/MS assay.
References
Performance evaluation of Elvitegravir-d8 in different biological fluids
A comprehensive guide for researchers on the bioanalytical performance of Elvitegravir-d8 as an internal standard in human plasma and cerebrospinal fluid, with insights into its application in other biological matrices.
In the landscape of antiretroviral drug monitoring, the precision and reliability of quantification methods are paramount. For the HIV-1 integrase inhibitor Elvitegravir, the deuterated stable isotope this compound (EVG-d8) has emerged as a widely used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed comparison of its performance across various biological fluids, supported by experimental data, to aid researchers, scientists, and drug development professionals in method development and validation.
Performance in Human Plasma
Human plasma is the most common matrix for therapeutic drug monitoring of Elvitegravir. Several validated LC-MS/MS methods have demonstrated the excellent performance of this compound in this matrix.
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | Performance Data | Reference |
| Linearity Range | 10 - 4000 ng/mL | [1] |
| 50 - 5000 ng/mL | [2] | |
| 52 - 10,470 ng/mL | [3] | |
| Intra-day Precision (%CV) | < 15% | [3] |
| 3.0% - 6.3% | [2] | |
| Inter-day Precision (%CV) | < 15% | [3] |
| 3.0% - 6.3% | [2] | |
| Accuracy (% Bias) | Within ±15% | [3] |
| 3.8% - 7.2% | [2] |
Stability in Human Plasma
The stability of Elvitegravir and its internal standard is crucial for accurate quantification. Studies have shown that Elvitegravir is stable in human plasma under various storage conditions when this compound is used as the internal standard.
Table 2: Stability of Elvitegravir in Human Plasma with this compound
| Condition | Stability | Reference |
| Room Temperature | Stable for 48 hours (<15% deviation) | [2] |
| +4°C | Stable for 48 hours (<15% deviation) | [2] |
| -20°C | Stable for 3 months (<15% deviation) | [2] |
| Three Freeze-Thaw Cycles | Stable | [4] |
Performance in Cerebrospinal Fluid (CSF)
Quantifying drug concentrations in cerebrospinal fluid is essential for assessing its efficacy in the central nervous system. This compound has been successfully employed in methods to measure Elvitegravir in this critical matrix.
Table 3: Performance Characteristics of this compound in Cerebrospinal Fluid
| Parameter | Performance Data | Reference |
| Linearity Range | 1 - 500 ng/mL | [5] |
| Intra-day Precision (%CV) | Not explicitly stated, but method deemed accurate and precise | [5] |
| Inter-day Precision (%CV) | Not explicitly stated, but method deemed accurate and precise | [5] |
| Accuracy (% Bias) | Not explicitly stated, but method deemed accurate and precise | [5] |
Performance in Other Biological Fluids
While data is most abundant for plasma and CSF, the use of this compound is being explored in other biological matrices.
-
Vaginal Fluid: A study assessing a vaginal insert containing Elvitegravir utilized a stable labeled internal standard for quantification in vaginal fluid, suggesting the feasibility of using this compound in this matrix. The lower limit of quantification for Elvitegravir in plasma, which was used as a surrogate matrix for dilution, was 0.025 ng/mL.[6]
-
Saliva: Although no direct studies on this compound in saliva were identified, a study on the quantification of dolutegravir in saliva successfully used a deuterated internal standard (DTG-d5).[7] This indicates that a similar methodological approach could be developed for Elvitegravir using this compound, offering a non-invasive alternative for therapeutic drug monitoring.
-
Urine: Currently, there is a lack of published data on the specific performance validation of this compound for the quantification of Elvitegravir in human urine.
Comparison with Alternative Internal Standards
The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled version of the analyte, such as this compound for Elvitegravir. This is because it shares very similar physicochemical properties, extraction recovery, and ionization efficiency with the analyte, thus effectively compensating for matrix effects and variations during sample processing and analysis.
While other compounds could theoretically be used as internal standards (e.g., structural analogs), no studies were found that directly compare the performance of this compound with such alternatives for Elvitegravir quantification. The consistent and widespread use of this compound in the published literature underscores its reliability and suitability for this purpose.
Experimental Protocols
Bioanalysis of Elvitegravir in Human Plasma
This protocol is a generalized representation based on common methodologies.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex mix to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically employed. The specific precursor and product ion transitions for Elvitegravir and this compound are monitored.
Conclusion
This compound stands as a robust and reliable internal standard for the quantification of Elvitegravir in various biological fluids, particularly in human plasma and cerebrospinal fluid. Its performance, characterized by excellent linearity, precision, and accuracy, makes it the standard of choice for bioanalytical method development. While further validation is needed for its application in matrices like urine and saliva, the existing data strongly supports its utility in therapeutic drug monitoring and pharmacokinetic studies, ensuring the generation of high-quality and reproducible data for researchers and clinicians.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Switching to Tenofovir Alafenamide in Elvitegravir-Based Regimens: Pharmacokinetics and Antiviral Activity in Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Quality by Design Approach to Bioanalysis: Development of a Method for Elvitegravir Quantification in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of Elvitegravir-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elvitegravir-d8 and its alternative, Elvitegravir-d6, as internal standards in the bioanalysis of the HIV integrase inhibitor, Elvitegravir. The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This document outlines the common methods for assessing isotopic purity, presents a comparative analysis of this compound and Elvitegravir-d6, and provides detailed experimental protocols.
Introduction to Isotopic Purity in Drug Analysis
Deuterated compounds are widely used as internal standards in quantitative analysis using mass spectrometry.[1][2] The underlying principle is that a deuterated standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. However, it can be differentiated by its higher mass. The isotopic purity, which is the percentage of the deuterated molecules that contain the desired number of deuterium atoms, is of paramount importance. Impurities in the form of molecules with fewer deuterium atoms (isotopologues) can lead to interference with the analyte signal and compromise the accuracy of the assay.
Comparison of this compound and Elvitegravir-d6
This compound and Elvitegravir-d6 are two commercially available deuterated internal standards for the quantification of Elvitegravir. The primary difference between them is the number of deuterium atoms incorporated into the molecule. The choice between these standards can depend on several factors, including the required mass shift from the analyte, the potential for isotopic interference, and the cost and availability from commercial suppliers.
A higher degree of deuteration, as in this compound, provides a greater mass difference from the unlabeled Elvitegravir, which can be advantageous in minimizing potential cross-talk between the analyte and internal standard signals in the mass spectrometer.
Quantitative Data Summary
The following table summarizes the key specifications for commercially available this compound and Elvitegravir-d6. It is important to note that while a minimum isotopic enrichment for this compound is often specified by suppliers, the isotopic purity of Elvitegravir-d6 is not always as clearly stated. For the purpose of this comparison, a typical isotopic purity of ≥98% is assumed for Elvitegravir-d6, a common standard for such internal standards.
| Feature | This compound | Elvitegravir-d6 |
| Chemical Formula | C₂₃H₁₅D₈ClFNO₅ | C₂₃H₁₇D₆ClFNO₅ |
| Molecular Weight | ~455.93 g/mol | ~453.91 g/mol |
| Number of Deuterium Atoms | 8 | 6 |
| Typical Isotopic Purity | ≥ 98% | ≥ 98% (Assumed) |
| Chemical Purity | >95% (by HPLC) | >95% (by HPLC) |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of deuterated compounds like this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). These techniques allow for the separation and quantification of the different isotopologues.
UPLC-HRMS Method for Isotopic Purity Determination
This method utilizes the high resolving power of an Orbitrap mass spectrometer to separate and accurately measure the masses of the different isotopologues of this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
b. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. HRMS Conditions:
-
Instrument: Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Full Scan Resolution: 120,000
-
Scan Range: m/z 400-500
-
AGC Target: 1e6
-
Maximum IT: 100 ms
d. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of each isotopologue (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d8 isotopologue / Sum of areas of all isotopologues) x 100
LC-MS/MS Method for Isotopic Purity Determination
This method uses a triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for each isotopologue.
a. Sample Preparation:
-
Same as the UPLC-HRMS method.
b. LC Conditions:
-
Column: Kinetex C18, 2.6 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
c. MS/MS Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the transition of the [M+H]⁺ ion to a common product ion for each isotopologue (d0 to d8). The specific m/z values will need to be determined empirically.
-
Collision Energy: Optimize for the specific instrument and transitions.
d. Data Analysis:
-
Integrate the peak areas for the MRM transition of each isotopologue.
-
Calculate the isotopic purity using the same formula as in the UPLC-HRMS method.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.
Caption: UPLC-HRMS workflow for isotopic purity assessment.
Caption: LC-MS/MS workflow for isotopic purity assessment.
Conclusion
The selection of a deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound, with its high degree of deuteration and specified isotopic purity, represents a strong candidate for the quantitative analysis of Elvitegravir. While Elvitegravir-d6 is a viable alternative, researchers should ensure that the isotopic purity of the specific batch meets the requirements of their assay. The experimental protocols detailed in this guide provide a framework for the in-house verification of isotopic purity, ensuring the highest quality of bioanalytical data.
References
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis, Featuring Elvitegravir-d6
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of deuterated internal standards, with a focus on Elvitegravir-d6, against other alternatives, supported by regulatory context and experimental data.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the preferred choice for quantitative bioanalysis.[1][2] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the importance of using a suitable internal standard to ensure data quality and consistency.[3][4][5][6] Deuterated standards, like Elvitegravir-d6, offer significant advantages over non-deuterated alternatives by closely mimicking the analyte of interest throughout the analytical process, thereby providing superior correction for variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like Elvitegravir-d6 lies in its ability to compensate for matrix effects, which are a major source of variability in bioanalytical methods.[2] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte response.[1]
Table 1: Performance Characteristics of Elvitegravir Bioanalysis using Elvitegravir-d6 Internal Standard
| Parameter | Reported Performance | Reference |
| Linearity Range | 52 - 10,470 ng/mL in human plasma | [7] |
| 10 - 2000 ng/mL in dried blood spots | [8] | |
| 10 - 4000 ng/mL in human plasma | [9] | |
| Accuracy | Within ±15% of the nominal concentration | [7] |
| Inter- and intra-day bias between -9.9% and 10% | [10] | |
| Precision | Within-run and between-run precision within ±15% CV | [7] |
| Inter- and intra-day CV% inferior to 12.3% | [10] | |
| Recovery | ≥76% and reproducible | [7] |
Regulatory Landscape and Key Considerations
Regulatory guidelines from the FDA, EMA, and ICH emphasize the need for a well-characterized and suitable internal standard in bioanalytical method validation.[3][6][11][12][13] Key considerations for the selection and use of a deuterated internal standard include:
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent interference from the unlabeled analyte.[14]
-
Mass Difference: A sufficient mass difference (typically ≥3 mass units for small molecules) between the analyte and the internal standard is necessary to avoid spectral overlap.[15]
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure equivalent ionization effects.
-
Stability: The label should be stable and not undergo back-exchange with protons from the solvent or matrix.[15]
The use of a deuterated internal standard is a key component of a robust bioanalytical method that can withstand the scrutiny of regulatory review.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of Elvitegravir in human plasma using Elvitegravir-d6 as an internal standard, based on published validated methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Elvitegravir from plasma samples.
-
To 50 µL of human plasma, add 100 µL of an internal standard spiking solution (Elvitegravir-d6 in acetonitrile).
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[16]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient mixture of water and acetonitrile or methanol with a modifier like formic acid is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.
-
Run Time: The chromatographic run time is typically short, often under 5 minutes.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Elvitegravir and Elvitegravir-d6.
Visualizing the Workflow and Regulatory Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework of regulatory guidelines for deuterated internal standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. celerion.com [celerion.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Elvitegravir-d8
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Elvitegravir-d8, a deuterated analog of the HIV-1 integrase inhibitor, Elvitegravir. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, like its parent compound, is a potent, pharmacologically active substance that requires specialized handling and disposal.
I. Understanding the Hazard Profile
Elvitegravir is classified as a hazardous substance due to its pharmacological activity and ecotoxicity. It is a moderate to severe irritant to the skin and eyes and is very toxic to aquatic life with long-lasting effects. All waste containing this compound must be treated as hazardous chemical waste.
Table 1: Key Hazard and Safety Information for Elvitegravir
| Parameter | Information | Citation |
| Chemical Class | Quinolone carboxylic acid derivative | |
| Primary Hazards | Potent pharmacologically active ingredient, Skin and eye irritant, Very toxic to aquatic life | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), Safety glasses or goggles, Laboratory coat | |
| In case of Skin Contact | Immediately wash with plenty of soap and water. | |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| In case of Inhalation | Move person to fresh air. | |
| In case of Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. |
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the mandatory steps for the collection, segregation, and preparation of this compound waste for final disposal by a licensed professional waste management service.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from non-hazardous laboratory waste.
-
This includes, but is not limited to:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
2. Use of Designated Hazardous Waste Containers:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid and be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and properly sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Proper Labeling of Waste Containers:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.
-
The label must clearly state:
-
"Hazardous Waste"
-
"this compound" and its concentration (if applicable).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Safe Storage of Waste in the Laboratory:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from general traffic and in a location that minimizes the risk of spills or breakage.
-
Ensure waste containers are kept closed at all times, except when adding waste.
5. Arranging for Professional Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your institution's EHS department to arrange for a pickup.
-
Do not attempt to dispose of this compound waste through standard laboratory trash or by pouring it down the drain. This is a direct violation of environmental regulations.
III. This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste within a research laboratory.
IV. Experimental Protocols for Chemical Degradation (For Informational Purposes Only)
The following information is provided to illustrate the chemical properties of compounds similar to Elvitegravir and is not a protocol for in-lab disposal. The degradation of such potent compounds should only be carried out by trained professionals in a dedicated and controlled environment, such as a licensed waste disposal facility.
Elvitegravir is a quinolone carboxylic acid derivative. Research on the degradation of similar compounds, such as fluoroquinolone antibiotics, has shown susceptibility to the following methods:
-
Advanced Oxidation Processes (AOPs): These processes generate highly reactive hydroxyl radicals that can break down the complex molecular structure of quinolones. AOPs include methods like ozonation, Fenton and photo-Fenton reactions, and UV/H₂O₂ treatment. The degradation pathways often involve hydroxylation of the aromatic ring and cleavage of the side chains.
-
Photodegradation: Some quinolone derivatives are susceptible to degradation when exposed to ultraviolet (UV) light. The rate and extent of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.
-
Hydrolysis: The stability of quinolone carboxylic acids can be pH-dependent. While generally stable, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures can lead to hydrolysis of certain functional groups over time.
These methods highlight the chemical vulnerabilities of the Elvitegravir molecule and form the basis of treatment technologies that may be employed by professional waste management facilities to neutralize its pharmacological activity and reduce its environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
